Hydroxymethyl Dasatinib
説明
Structure
3D Structure
特性
IUPAC Name |
N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-14-25-18(11-19(26-14)30-7-5-29(6-8-30)9-10-31)27-22-24-12-17(34-22)21(33)28-20-15(13-32)3-2-4-16(20)23/h2-4,11-12,31-32H,5-10,13H2,1H3,(H,28,33)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNOWBHQESWSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CCO)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474433 | |
| Record name | Hydroxymethyl Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910297-58-4 | |
| Record name | N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxymethyl Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-CHLORO-6-(HYDROXYMETHYL)PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-1-PIPERAZINYL)-2-METHYL-4-PYRIMIDINYL)AMINO)-5-THIAZOLECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4S6Z9X0XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hydroxymethyl Dasatinib: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxymethyl dasatinib, also known as M24, is a primary oxidative metabolite of the potent multi-targeted tyrosine kinase inhibitor, Dasatinib. Formed predominantly through the action of cytochrome P450 3A4 (CYP3A4), this metabolite is a significant component of the circulating drug-related material in patients undergoing Dasatinib therapy. This technical guide provides a comprehensive overview of this compound, including its chemical properties, metabolic formation, and analytical quantification. Detailed experimental methodologies and quantitative data are presented to support further research and development in this area.
Introduction
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It functions by inhibiting a range of kinases, most notably BCR-ABL and the SRC family of kinases.[2] The metabolism of Dasatinib is extensive, leading to the formation of several metabolites. Among these, this compound (M24) is a major circulating metabolite, warranting a thorough understanding of its pharmacological and pharmacokinetic properties. This guide aims to consolidate the current technical knowledge on this compound for the scientific community.
Chemical and Physical Properties
This compound is structurally similar to its parent compound, with the addition of a hydroxyl group on the methyl group of the 2-chloro-6-methylphenyl ring.
| Property | Value | Reference |
| IUPAC Name | N-(2-chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | [1] |
| CAS Number | 910297-58-4 | [3] |
| Molecular Formula | C22H26ClN7O3S | [1] |
| Molecular Weight | 504.01 g/mol | [1] |
| Appearance | Off-white solid | |
| Solubility | Freely soluble in DMSO | |
| Storage Condition | Store at 2-8°C |
Metabolism and Pharmacokinetics
Metabolic Pathway
This compound is formed from Dasatinib primarily through hydroxylation, a phase I metabolic reaction.
-
Enzyme: The principal enzyme responsible for this transformation is Cytochrome P450 3A4 (CYP3A4).[2][4] CYP3A5 may also contribute to this metabolic step.
-
Reaction: The reaction involves the oxidation of the methyl group on the 2-chloro-6-methylphenyl moiety of Dasatinib to a hydroxymethyl group.
The metabolic conversion of Dasatinib to its various metabolites, including this compound, is a critical factor in its overall pharmacokinetic profile and potential for drug-drug interactions.
Pharmacokinetic Data
Quantitative analysis of Dasatinib and its metabolites in human plasma has provided valuable insights into their relative exposures.
| Parameter | Value | Reference |
| Relative Exposure (AUC0-24) | Represents 25% of the AUC0-24 of Dasatinib | [5] |
Pharmacological Activity
While Dasatinib is the primary active agent, its metabolites can also exhibit pharmacological activity.
| Assay | Cell Line | IC50 | Reference |
| Anti-proliferative Activity | K562 (CML) | 46.7 nM |
The in vitro potency of this compound suggests that it may contribute to the overall therapeutic effect of Dasatinib.
Experimental Protocols
Synthesis of this compound (Reference Standard)
-
Synthesis of the thiazole carboxamide core: This typically involves the reaction of a substituted aniline with a thiazole derivative. For this compound, the starting aniline would be 2-amino-3-methyl-5-chlorobenzyl alcohol, which would require protection of the hydroxyl group prior to subsequent reactions.
-
Coupling with the pyrimidine moiety: The protected thiazole intermediate would then be coupled with a di-substituted pyrimidine, such as 4,6-dichloro-2-methylpyrimidine.
-
Introduction of the piperazine side chain: The final step involves the nucleophilic substitution of the remaining chloro group on the pyrimidine with 1-(2-hydroxyethyl)piperazine.
-
Deprotection: Removal of the protecting group from the benzylic alcohol would yield this compound.
Quantification of this compound in Human Plasma by LC-MS/MS
The following protocol is a representative method adapted from validated assays for the simultaneous determination of Dasatinib and its metabolites.[3][5]
5.2.1. Sample Preparation (Solid Phase Extraction)
-
Spike: To 100 µL of human plasma, add internal standard (e.g., deuterated this compound).
-
Pre-treatment: Add 100 µL of 4% phosphoric acid and vortex.
-
SPE Conditioning: Condition an Oasis HLB 96-well plate with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing: Wash the plate with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 200 µL of mobile phase.
5.2.2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: Luna phenyl-hexyl, 50 x 2.0 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium formate in water and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized. For Dasatinib, a common transition is m/z 488.2 -> 401.1. A similar fragmentation pattern would be expected for this compound.
5.2.3. Method Validation
The method should be validated according to regulatory guidelines, including assessment of:
-
Linearity (e.g., 1.00-1000 ng/mL)
-
Accuracy and Precision (intra- and inter-day)
-
Recovery
-
Matrix Effects
-
Stability (freeze-thaw, bench-top, long-term)
Signaling Pathways
As a metabolite of Dasatinib, this compound is expected to interact with similar signaling pathways, primarily those driven by the kinases that Dasatinib inhibits. The primary target of Dasatinib is the BCR-ABL kinase, which is constitutively active in CML and drives downstream signaling pathways promoting cell proliferation and survival.
Conclusion
This compound is a major metabolite of Dasatinib with demonstrated in vitro pharmacological activity. Its significant circulating levels underscore the importance of its characterization in understanding the overall disposition and therapeutic effects of Dasatinib. The experimental frameworks provided in this guide offer a foundation for researchers to further investigate the synthesis, analytical quantification, and biological role of this important metabolite. Future studies should focus on elucidating the full kinase inhibition profile of this compound and its contribution to both the efficacy and potential off-target effects of Dasatinib therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Hydroxymethyl Dasatinib chemical structure and properties
An In-depth Technical Guide to Hydroxymethyl Dasatinib
Introduction
This compound, also known as the M24 metabolite, is a primary oxidative metabolite of Dasatinib.[1][2] Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients resistant or intolerant to imatinib.[2][3] Understanding the chemical structure, properties, and biological pathways of its metabolites is crucial for comprehending the overall pharmacological profile of the parent drug. This guide provides a detailed technical overview of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is formed through the hydroxylation of the methyl group on the 2-chloro-6-methylphenyl ring of the parent molecule.[4]
Chemical Structure:
-
IUPAC Name: N-(2-chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide[5]
-
CAS Number: 910297-58-4[5]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H26ClN7O3S | [5] |
| Molecular Weight | 504.01 g/mol | [5] |
| Appearance | Off-white solid | [5] |
| Melting Point | 190-192°C | [6] |
| Solubility | Freely soluble in DMSO | [5] |
| Storage | Store at 2-8°C | [5] |
Mechanism of Action and Signaling Pathways
The mechanism of action of this compound is intrinsically linked to its parent compound, Dasatinib. Dasatinib is a multi-targeted kinase inhibitor that targets several key enzymes involved in oncogenesis.[3][7]
Primary Targets:
-
BCR-ABL Kinase: Dasatinib potently inhibits the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive leukemias.[8][9] Unlike its predecessor imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, allowing it to overcome many forms of imatinib resistance caused by mutations.[9][10]
-
SRC Family Kinases (SFKs): Dasatinib is also a potent inhibitor of SRC family kinases (including SRC, LCK, YES, and FYN), which are involved in cancer cell proliferation, survival, and migration.[2][8]
This compound is an active metabolite and has been shown to exhibit inhibitory activity against cancer cells, with a reported IC50 of 46.7 nM in K562 CML cells.[11] However, some studies suggest that its contribution to the overall in vivo pharmacological activity of Dasatinib may not be significant when compared to the parent drug.[12]
The primary signaling pathway inhibited by Dasatinib and its active metabolites involves the constitutively active BCR-ABL kinase, which drives uncontrolled proliferation of leukemic cells. By blocking the ATP-binding site of this kinase, Dasatinib prevents the phosphorylation of downstream substrates, thereby inhibiting proliferation and inducing apoptosis.[8]
Metabolic Pathway
Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[2][13] this compound (M24) is one of the main oxidative metabolites formed.[2] The metabolic reaction involves the hydroxylation of the methyl group attached to the phenyl ring of Dasatinib.[4] This biotransformation is a key step in the drug's clearance.
Experimental Protocols
Synthesis
While specific synthesis protocols for this compound as a reference standard are proprietary, a plausible route can be derived from the known synthesis of Dasatinib and its analogs.[14][15] The synthesis would likely involve the coupling of key intermediates. A potential strategy involves starting with a pre-hydroxymethylated aniline derivative rather than modifying the final Dasatinib molecule, which could be less specific.
Representative Synthetic Steps:
-
Synthesis of Key Intermediate A: N-(2-chloro-6-(hydroxymethyl)phenyl)-2-aminothiazole-5-carboxamide. This would involve reacting a hydroxymethyl-substituted chloroaniline with precursors to form the aminothiazole carboxamide core.
-
Synthesis of Key Intermediate B: 4,6-dichloro-2-methylpyrimidine. This is a commercially available starting material.
-
Coupling Reaction: Nucleophilic aromatic substitution between Intermediate A and Intermediate B to form N-(2-chloro-6-(hydroxymethyl)phenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.
-
Final Coupling: Reaction of the product from step 3 with 2-(piperazin-1-yl)ethan-1-ol to displace the final chlorine atom, yielding this compound.
-
Purification: The final product would be purified using column chromatography followed by recrystallization to obtain a high-purity solid.
Purification and Analysis by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the analysis and purity assessment of Dasatinib and its related substances, including this compound.[16][17]
Protocol for Purity Analysis:
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: A C18 stationary phase column (e.g., Kinetex C18, 150 x 4.6 mm, 5 µm).[17]
-
Mobile Phase A: Phosphate buffer (e.g., 10 mM potassium dihydrogen phosphate, adjusted to pH 6.0-7.8).[16][17]
-
Flow Rate: 1.0 mL/min.[16]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as DMSO or a mixture of the mobile phase, to a concentration of approximately 0.5-1.0 mg/mL.[17][19]
-
Gradient Elution: A typical gradient might run from 15-20% B to 80-90% B over 30-45 minutes to ensure separation of the main peak from all related impurities.
References
- 1. This compound | 910297-58-4 [chemicalbook.com]
- 2. ClinPGx [clinpgx.org]
- 3. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 9. Dasatinib - Proteopedia, life in 3D [proteopedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. ijsr.net [ijsr.net]
- 17. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ajpamc.com [ajpamc.com]
- 19. ijrpc.com [ijrpc.com]
CAS number and molecular weight of Hydroxymethyl Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hydroxymethyl Dasatinib, a primary metabolite of the potent tyrosine kinase inhibitor, Dasatinib. This document outlines its fundamental physicochemical properties, metabolic pathway, and relevant experimental methodologies.
Physicochemical Properties
This compound is a product of the oxidative metabolism of Dasatinib.[1][2] Its key quantitative data are summarized in the table below.
| Property | Value | References |
| CAS Number | 910297-58-4 | [1][3][4] |
| Molecular Formula | C₂₂H₂₆ClN₇O₃S | [1][2] |
| Molecular Weight | 504.01 g/mol | [4] |
| Synonyms | Dasatinib M24 metabolite, N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | [1][2] |
Metabolic Pathway and Bioactivation
This compound, also known as M24, is a phase I circulating metabolite of Dasatinib.[5] Its formation is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4, through hydroxylation of the C5-methyl group on the chloromethylphenyl ring.[2][6] While it is one of the main metabolites, studies suggest that this compound does not significantly contribute to the overall in vivo pharmacological activity of the parent drug, Dasatinib.[1]
Below is a diagram illustrating the metabolic conversion of Dasatinib to this compound.
Experimental Protocols
In Vitro Generation of this compound via CYP3A4 Metabolism
This protocol describes the generation of this compound from Dasatinib using human liver microsomes, which are rich in CYP enzymes, including CYP3A4.
Materials:
-
Dasatinib
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/shaker set to 37°C
-
Centrifuge
Procedure:
-
Prepare a primary incubation mixture in a microcentrifuge tube containing 0.1 M potassium phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and Dasatinib (e.g., at a final concentration of 10 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for analysis by LC-MS/MS to confirm the presence of this compound.
Analytical Method for the Detection of this compound
This section outlines a general workflow for the quantification of Dasatinib and its metabolites, including this compound, in a biological matrix (e.g., plasma or the supernatant from the in vitro reaction) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
Workflow:
Key Steps:
-
Sample Preparation: The sample is prepared to remove interfering substances. Solid Phase Extraction (SPE) is a common and effective method for this purpose.[3]
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A phenyl-hexyl analytical column or similar can be used to achieve separation of Dasatinib and its metabolites.[3]
-
Mass Spectrometric Detection: The separated compounds are ionized (e.g., using positive ion electrospray) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for Dasatinib and this compound for accurate quantification.[3]
-
Quantification: The concentration of this compound is determined by comparing its response to a standard curve prepared with known concentrations of a reference standard.
Biological Activity
In vitro studies have been conducted to assess the pharmacological activity of Dasatinib's metabolites. While some metabolites, such as the N-dealkylated M4, show antiproliferative activity similar to Dasatinib, the hydroxylated metabolites, including this compound (M24), are considered to be significantly less active than the parent compound.[1] Their contribution to the overall clinical efficacy of Dasatinib is therefore not expected to be significant.[1]
Conclusion
This compound is a key metabolite in the biotransformation of Dasatinib, formed via CYP3A4-mediated oxidation. While it is a major circulating metabolite, its pharmacological activity is substantially lower than that of Dasatinib. The experimental protocols provided in this guide offer a framework for the in vitro generation and analytical detection of this compound, which are crucial for further preclinical and clinical research in the metabolism and disposition of Dasatinib.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ClinPGx [clinpgx.org]
- 3. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 6. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility and Stability of Hydroxymethyl Dasatinib in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Hydroxymethyl Dasatinib, a primary oxidative metabolite of the tyrosine kinase inhibitor Dasatinib. Understanding these fundamental physicochemical properties is critical for researchers in drug metabolism, pharmacokinetics, and analytical chemistry to ensure accurate experimental design, data interpretation, and formulation development.
Introduction to this compound
This compound, also known as M24, is a pharmacologically active metabolite of Dasatinib. Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases, and is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Following administration, Dasatinib is extensively metabolized, with this compound being one of the significant circulating metabolites. While its in vivo activity is not considered to contribute significantly to the overall therapeutic effect of the parent drug, its characterization is essential for a complete understanding of Dasatinib's metabolic profile and for the development of robust bioanalytical methods.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | N/A |
| Molecular Formula | C₂₂H₂₆ClN₇O₃S | N/A |
| Molecular Weight | 504.01 g/mol | N/A |
| Appearance | Off-white solid | [1] |
| Melting Point | 190-192°C | [2] |
Solubility Profile
This compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Freely soluble | A product data sheet from a commercial supplier describes it as "Freely soluble in DMSO".[1] This is a qualitative assessment and does not provide a specific concentration. |
| Water | No data available | A Safety Data Sheet for this compound explicitly states "Water Solubility: No data available".[2] |
| Other Organic Solvents | No data available | Specific solubility data in common laboratory solvents such as ethanol, methanol, and acetonitrile has not been found in the searched resources. |
Dasatinib Solubility (for reference)
The solubility of the parent drug, Dasatinib, can provide some context for the expected solubility behavior of its hydroxylated metabolite. Generally, hydroxylation can slightly increase aqueous solubility, but the overall lipophilic character of the molecule remains a dominant factor.
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~14.3 | [3] |
| Dimethylformamide (DMF) | ~25 | [3] |
| Ethanol | Slightly soluble | [4] |
| Methanol | Slightly soluble | [4] |
| Aqueous Buffers | Sparingly soluble | [3] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | [3] |
Given that this compound is described as "freely soluble" in DMSO, it is likely to have a high solubility in this solvent, possibly comparable to or greater than Dasatinib. Its solubility in aqueous media is expected to be low, similar to the parent compound.
Stability Profile
The chemical stability of this compound in various solvents and under different storage conditions is crucial for maintaining the integrity of stock solutions and experimental samples.
General Stability of this compound
A Safety Data Sheet for this compound states that the compound is "Stable under recommended storage conditions".[2] For the solid form, storage at -20°C is generally recommended by suppliers.
Stability in Solution
Specific stability data for this compound in solution is not widely published. However, insights can be drawn from forced degradation studies performed on the parent drug, Dasatinib. These studies can help to identify potential degradation pathways that may also affect its hydroxylated metabolite.
Dasatinib Forced Degradation Studies
Forced degradation studies on Dasatinib have shown the following:
-
Acidic Conditions: Dasatinib undergoes degradation under acidic conditions.
-
Alkaline Conditions: The drug also shows degradation in alkaline solutions.
-
Oxidative Conditions: Dasatinib is susceptible to oxidation.
-
Thermal and Photolytic Stress: The molecule can also degrade under thermal and photolytic stress.
It is reasonable to assume that this compound would exhibit similar stability characteristics. The hydroxyl group may introduce additional sites for potential degradation, such as oxidation or conjugation reactions.
Recommendations for Storage of Solutions
Based on the available information for Dasatinib and general best practices for handling pharmaceutical reference standards, the following recommendations are provided for storing solutions of this compound:
-
Solvent Selection: For long-term storage, DMSO is a suitable solvent due to the high solubility of the compound.
-
Storage Temperature: Stock solutions in DMSO should be stored at -20°C or lower to minimize degradation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
-
Light Protection: As Dasatinib shows some sensitivity to light, it is prudent to protect solutions of this compound from light by using amber vials or by wrapping containers in foil.
-
Aqueous Solutions: Aqueous solutions of Dasatinib are not recommended for storage for more than one day.[3] A similar precaution should be taken with this compound.
Experimental Protocols
This section outlines standardized experimental protocols for determining the solubility and stability of a compound like this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, ethanol, phosphate-buffered saline) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: Separate the saturated solution from the excess solid by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
Stability Assessment in Solution
A stability-indicating analytical method is essential for assessing the degradation of a compound over time.
Methodology:
-
Solution Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.
-
Storage Conditions: Store aliquots of the solutions under various conditions, including:
-
Temperature: -20°C, 4°C, and ambient temperature.
-
Light Exposure: Protected from light and exposed to light (photostability).
-
-
Time Points: Analyze the solutions at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).
-
Analytical Method: Use a validated stability-indicating HPLC method capable of separating the intact this compound from any potential degradation products.
-
Data Analysis: At each time point, determine the percentage of the initial concentration of this compound remaining. The appearance of new peaks in the chromatogram should be noted as potential degradants.
Signaling Pathways and Experimental Workflows
To provide a broader context for the relevance of studying Dasatinib and its metabolites, this section includes diagrams of key signaling pathways affected by Dasatinib and a conceptual workflow for its analysis.
Dasatinib Signaling Pathway Inhibition
Dasatinib primarily targets the BCR-ABL fusion protein and SRC family kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival in cancer cells.
Caption: Inhibition of BCR-ABL and SRC pathways by Dasatinib.
Dasatinib Metabolism
Dasatinib is metabolized in the liver primarily by CYP3A4 to form several metabolites, including this compound.
Caption: Primary metabolic pathway of Dasatinib to this compound.
Experimental Workflow for Solubility and Stability Analysis
A general workflow for the analysis of this compound's solubility and stability is depicted below.
Caption: Workflow for determining solubility and stability.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. While quantitative data for this specific metabolite remains limited in publicly accessible literature, the provided information on the parent compound, Dasatinib, along with established experimental protocols, offers a robust framework for researchers. The qualitative solubility in DMSO and general stability information, combined with the detailed methodologies, will enable scientists to confidently handle this compound in their laboratory work. Further studies to quantify the solubility in a broader range of common laboratory solvents and to delineate the specific degradation pathways would be valuable additions to the field.
References
In-Vitro Profile of Hydroxymethyl Dasatinib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxymethyl dasatinib, a primary oxidative metabolite of the potent tyrosine kinase inhibitor dasatinib, has been identified in preclinical and clinical studies. Designated as M24 and M20, this metabolite is formed through the hydroxylation of the methyl group on the chloromethylphenyl ring of dasatinib, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4. While extensive in-vitro data exists for the parent compound, dasatinib, specific and detailed public domain information regarding the isolated in-vitro activity of this compound is limited. This technical guide synthesizes the available information on its formation and provides a framework of standard in-vitro methodologies that would be employed for its characterization.
Introduction
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] It functions as a multi-targeted inhibitor of several key kinases, including BCR-ABL and the SRC family of kinases.[3] Following administration, dasatinib undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites.[3] Among these, this compound (M24 and M20) is a significant product of oxidative metabolism.[3] Understanding the in-vitro pharmacological profile of this metabolite is crucial for a comprehensive assessment of the overall activity and potential off-target effects of dasatinib therapy.
Metabolism and Formation of this compound
The biotransformation of dasatinib to this compound is a phase I metabolic reaction. The primary enzyme responsible for this hydroxylation is CYP3A4.[3]
Below is a conceptual workflow for the metabolic conversion:
References
An In-depth Technical Guide to the Biological Targets of Hydroxymethyl Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological targets of Dasatinib and its hydroxylated metabolite, Hydroxymethyl Dasatinib. The document details the metabolic pathways, target kinase families, quantitative inhibition data, and the experimental methodologies used for their identification. Furthermore, it visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanism of action.
Introduction and Metabolism of Dasatinib
Dasatinib is a potent, orally available, multi-targeted tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][2] Its primary mechanism of action involves the inhibition of key kinases that drive malignant cell proliferation and survival.
Upon administration, Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][3] This process generates several pharmacologically active metabolites.[1] Among these are the hydroxylated metabolites M20 and M24, with M24 being this compound.[3][4] These hydroxylated forms are major metabolites of Dasatinib.[3][5] While these metabolites are considered pharmacologically active, their contribution to the overall in vivo clinical activity of Dasatinib is not thought to be significant based on their exposure and cell-based IC50 values for Src and Bcr-Abl kinase inhibition.[6]
Biological Targets
The primary therapeutic efficacy of Dasatinib treatment is attributed to the parent compound's potent inhibition of a range of protein tyrosine kinases. The known targets include the BCR-ABL fusion protein and members of the SRC family of kinases.
Primary Targets
-
BCR-ABL Kinase: Dasatinib is a highly potent inhibitor of the BCR-ABL kinase, the hallmark of Ph+ leukemias.[2][7] It is approximately 325 times more potent than the first-generation inhibitor, imatinib, against unmutated BCR-ABL in vitro.[8] Dasatinib effectively inhibits both the active and inactive conformations of the ABL kinase domain, allowing it to overcome resistance conferred by many BCR-ABL mutations that are insensitive to imatinib.[1]
-
SRC Family Kinases (SFKs): Dasatinib was designed as a dual SRC/ABL inhibitor.[7] It potently inhibits multiple members of this non-receptor tyrosine kinase family, including SRC, LCK, YES, and FYN.[9] SFKs are crucial signaling proteins involved in pathways that regulate cell proliferation, survival, migration, and angiogenesis.[2]
Other Key Kinase Targets
Beyond BCR-ABL and SFKs, Dasatinib demonstrates inhibitory activity against a panel of other important kinases at nanomolar concentrations, including:
-
c-KIT: A receptor tyrosine kinase often implicated in gastrointestinal stromal tumors.[10][11]
-
Ephrin Type-A Receptor 2 (EPHA2): A receptor tyrosine kinase involved in cell migration and angiogenesis.[9]
-
Platelet-Derived Growth Factor Receptor β (PDGFRβ): A receptor tyrosine kinase that plays a role in cell growth and division.[4]
Quantitative Inhibition Data
The potency of Dasatinib against its key targets has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The data presented below is for the parent compound, Dasatinib.
| Target Kinase | IC50 (nM) | Assay Type |
| ABL | < 1.0 | Cell-free |
| SRC | 0.5 - 0.8 | Cell-free |
| LCK | 0.4 | Cell-free |
| YES | 0.5 | Cell-free |
| c-KIT | 5.0 - 79 | Cell-free |
| PDGFRβ | 28 | Biochemical |
| EPHA2 | Not specified | Biochemical |
Note: Data compiled from multiple sources.[9][10][11] IC50 values can vary based on the specific assay conditions, such as ATP concentration and substrate used.
Experimental Protocols
The identification of kinase targets and the determination of inhibitory potency (IC50) are typically achieved through in vitro kinase assays. Below is a generalized protocol representative of the methodology used.
In Vitro Kinase Inhibition Assay (Radiometric)
This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a specific substrate by the target kinase.
1. Reagents and Materials:
-
Purified recombinant target kinase (e.g., ABL, SRC).
-
Specific peptide substrate for the kinase.
-
[γ-³²P]-ATP (Adenosine Triphosphate).
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Dasatinib or its metabolites dissolved in DMSO.
-
Phosphocellulose paper or membrane.
-
Wash Buffer (e.g., phosphoric acid).
-
Scintillation counter.
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor (e.g., Dasatinib) in DMSO. Further dilute into the assay buffer to the desired final concentrations.
-
Reaction Setup: In a microtiter plate, combine the assay buffer, the specific peptide substrate, and the serially diluted inhibitor.
-
Kinase Addition: Add the purified target kinase to each well to initiate the pre-incubation phase.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]-ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³²P]-ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³²P]-ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations: Pathways and Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by Dasatinib.
Caption: BCR-ABL signaling pathway and its inhibition by Dasatinib.
Caption: SRC family kinase signaling pathway and its inhibition.
Experimental Workflow Diagram
The following diagram illustrates a common chemical proteomics workflow for identifying the targets of a kinase inhibitor.
Caption: Chemical proteomics workflow for kinase inhibitor target ID.
Conclusion
This compound (M24) is a major metabolite of Dasatinib, formed primarily through CYP3A4-mediated oxidation. While it is considered pharmacologically active, current evidence suggests that it does not significantly contribute to the overall clinical efficacy of the drug. The potent anti-leukemic effects of Dasatinib therapy are overwhelmingly attributed to the parent compound's robust inhibition of the BCR-ABL fusion protein and SRC family kinases, among other targets. Further research focused specifically on the kinase profiles of Dasatinib's hydroxylated metabolites would be necessary to fully elucidate their individual biological roles. For drug development professionals, the focus remains on the pharmacology of the parent Dasatinib molecule as the primary driver of its therapeutic effect.
References
- 1. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the human enzymes involved in the oxidative metabolism of dasatinib: an effective approach for determining metabolite formation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
The Pharmacokinetic Profile of Hydroxymethyl Dasatinib in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib, a potent oral tyrosine kinase inhibitor, is a cornerstone in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic properties, which are significantly influenced by its metabolism. A key metabolic pathway for dasatinib is hydroxylation, leading to the formation of hydroxymethyl derivatives. This technical guide provides an in-depth overview of the preclinical pharmacokinetic profile of Hydroxymethyl Dasatinib, identified as metabolites M20 and M24, in various animal models. Understanding the behavior of these metabolites is crucial for a comprehensive assessment of the drug's overall disposition, efficacy, and potential for drug-drug interactions.
Metabolic Pathway of Dasatinib to this compound
Dasatinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The formation of this compound (M20 and M24) is a phase I metabolic reaction involving the hydroxylation of the parent molecule. The primary enzyme responsible for this transformation is CYP3A4. This metabolic process is a critical determinant of the circulating levels of both the parent drug and its metabolites, thereby influencing the overall pharmacological effect.
Figure 1: CYP3A4-mediated hydroxylation of Dasatinib.
Pharmacokinetic Profile of this compound in Animal Models
The pharmacokinetic profile of this compound exhibits significant species-specific differences. While comprehensive quantitative data for these metabolites in preclinical species is not extensively available in publicly accessible literature, key qualitative and semi-quantitative findings have been reported.
Species-Specific Differences
A critical observation is the differential formation of this compound across commonly used animal models. Notably, the metabolite M20 (4-OH-chloromethylphenyl dasatinib) has been reported to be undetectable in the plasma of rats. In contrast, studies in monkeys have shown the presence of M20, albeit at relatively low levels, accounting for approximately 2.8% of the total radioactivity. This disparity underscores the importance of selecting appropriate animal models for preclinical studies and the caution required when extrapolating metabolic data across species to humans, where M20 and M24 are significant circulating metabolites.
Quantitative Pharmacokinetic Parameters
Detailed quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC, and half-life) for this compound (M20 and M24) in animal models are not well-documented in the available scientific literature. Most preclinical studies have focused on the pharmacokinetics of the parent compound, dasatinib. The tables below summarize the available pharmacokinetic data for dasatinib in various animal models to provide context.
Table 1: Pharmacokinetic Parameters of Dasatinib in Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Reference |
| 5 | IV | - | - | - | - | |
| 1.25 | PO | - | ~3 | - | - | |
| 2.5 | PO | - | ~3 | - | - |
Table 2: Pharmacokinetic Parameters of Dasatinib in Rats
| Dose (mg/kg) | Route | Tmax (hr) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |
| - | - | 1-2 (single dose) | 27 | 26 | >3 | |
| - | - | 2-8 (repeat dose) |
Table 3: Pharmacokinetic Parameters of Dasatinib in Monkeys
| Dose (mg/kg) | Route | Tmax (hr) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |
| - | - | 1-2 | 15.2 | 34 | >3 |
Experimental Protocols
The analysis of dasatinib and its metabolites in biological matrices is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Bioanalytical Method for Dasatinib and its Metabolites
A typical bioanalytical workflow for the quantification of dasatinib and by extension, this compound, in plasma samples from animal studies involves the following steps:
-
Sample Collection: Blood samples are collected at various time points after drug administration into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation.
-
Sample Preparation: To remove proteins and other interfering substances, a protein precipitation or liquid-liquid extraction is commonly employed.
-
Protein Precipitation: Acetonitrile is frequently used to precipitate plasma proteins.
-
Liquid-Liquid Extraction: An organic solvent, such as methyl tert-butyl ether, is used to extract the analytes from the plasma.
-
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A C18 reversed-phase column is typically used to separate the parent drug and its metabolites.
-
Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive quantification of dasatinib and its hydroxylated metabolites.
Figure 2: Preclinical pharmacokinetic experimental workflow.
Pharmacological Activity of this compound
While this compound metabolites are present in significant concentrations in human plasma, their contribution to the overall pharmacological activity of dasatinib is generally considered to be minor. In vitro studies have suggested that these hydroxylated metabolites have reduced potency against target kinases such as BCR-ABL and SRC family kinases compared to the parent compound. However, a comprehensive in vivo characterization of the activity of these metabolites is still an area for further investigation.
Conclusion
The pharmacokinetic profile of this compound in animal models is characterized by significant species-specific variability, with notable differences in the extent of its formation between rats and monkeys. While detailed quantitative pharmacokinetic data for these metabolites in preclinical species remains limited in the public domain, the established bioanalytical methods for dasatinib can be adapted for their quantification. The primary metabolic pathway involves CYP3A4-mediated hydroxylation. Although present in substantial amounts in humans, the pharmacological activity of this compound appears to be less potent than the parent drug. Researchers and drug development professionals should consider these species-specific metabolic differences when designing and interpreting preclinical studies of dasatinib and when extrapolating the findings to predict its behavior in humans. Further research to fully elucidate the in vivo pharmacokinetic and pharmacodynamic profiles of this compound in various animal models would provide a more complete understanding of the overall disposition and activity of dasatinib.
Hydroxymethyl Dasatinib vs Dasatinib: structural and functional differences
An In-depth Technical Guide to the Structural and Functional Differences Between Dasatinib and its Metabolite, Hydroxymethyl Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), and its primary metabolite, this compound (also known as M24). Dasatinib is a cornerstone therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib.[1][2] Understanding the relationship between the parent drug and its metabolites is critical for comprehending its overall pharmacological profile, including efficacy, potential for drug-drug interactions, and mechanisms of action.
Structural Differences
Dasatinib undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][4][5] One of the main metabolic pathways is the hydroxylation of the C5-methyl group on the 2-chloro-6-methylphenyl ring, which results in the formation of this compound (M24).[4][5]
-
Dasatinib: The parent drug, N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.
-
This compound (M24): An oxidative metabolite where a hydroxyl (-OH) group is added to the methyl group of the 2-chloro-6-methylphenyl moiety.
This seemingly minor structural modification has significant implications for the compound's biological activity.
Caption: Metabolic pathway from Dasatinib to this compound.
Functional and Pharmacokinetic Comparison
While this compound is a major circulating metabolite, its pharmacological activity is substantially lower than that of the parent compound.[1] This distinction is crucial for understanding that the therapeutic effects of Dasatinib administration are overwhelmingly derived from the parent drug itself, not its metabolites.
Data Presentation: Potency and Pharmacokinetics
The following tables summarize the key quantitative differences in biological activity and pharmacokinetic parameters between Dasatinib and its metabolite.
Table 1: In Vitro Potency Against Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 Value | Reference(s) |
| Dasatinib | K562 (CML) | Proliferation/Viability | ~1-4.6 nM | [6][7] |
| This compound (M24) | K562 (CML) | Proliferation/Viability | 46.7 nM | [8] |
| Dasatinib | Ba/F3 (Bcr-Abl) | Proliferation/Viability | <1 nM | [9] |
Table 2: Kinase Inhibitory Activity
| Compound | Target Kinase | Assay Type | IC50 Value | Reference(s) |
| Dasatinib | Abl | Cell-free | <1 nM | [9] |
| Dasatinib | Src | Cell-free | 0.8 nM | [9] |
| Dasatinib | LCK | Cell-free | 0.6 nM | [9] |
| Dasatinib | c-Kit | Cell-free | 79 nM | [9] |
Table 3: Summary of Human Pharmacokinetics (for Dasatinib)
| Parameter | Value | Reference(s) |
| Bioavailability | 14% to 34% | [3] |
| Tmax (Time to Peak Conc.) | 0.5 to 6 hours | [3] |
| Plasma Protein Binding | ~96% | [3][10] |
| Volume of Distribution (Vd) | 2505 L | [3][10] |
| Terminal Half-Life (t½) | 3 to 5 hours | [10][11][12] |
| Primary Metabolism | CYP3A4 | [3][4] |
| Elimination | Primarily feces (~85%) | [1][10] |
Although this compound (M24) can account for a significant portion (around 25%) of the total drug-related exposure (AUC), its lower potency means it is not expected to contribute significantly to the overall in vivo clinical activity.[1][3]
Core Signaling Pathways
Dasatinib exerts its therapeutic effect by potently inhibiting the BCR-ABL kinase, the hallmark of CML, and the SRC family of kinases (SFKs).[13][14] Inhibition of these upstream kinases blocks multiple downstream signaling cascades that are essential for leukemic cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[6][14][15] This ultimately leads to cell cycle arrest and apoptosis in cancer cells.[16]
Caption: Dasatinib inhibits the BCR-ABL pathway, blocking pro-survival signals.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare Dasatinib and its metabolites.
Protocol: In Vitro Kinase Inhibition Assay
This protocol determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
-
Reagent Preparation:
-
Prepare purified, recombinant kinase (e.g., GST-Abl fusion protein).[17]
-
Prepare a specific peptide substrate for the kinase.
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare ATP solution, including radiolabeled [γ-³²P]ATP.
-
Prepare serial dilutions of the inhibitor (Dasatinib or this compound) in DMSO, with a final concentration range spanning from picomolar to micromolar.[17]
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, peptide substrate, and inhibitor dilution to the reaction buffer.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[17]
-
-
Signal Detection:
-
Stop the reaction by adding a solution like phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.
-
Wash the plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the measured radioactivity (kinase activity) against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Culture and Plating:
-
Culture cancer cells (e.g., K562) in appropriate media supplemented with fetal bovine serum.
-
Seed the cells in triplicate into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).[18]
-
Allow cells to adhere and stabilize for 18-24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of Dasatinib or this compound in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different drug concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[18][19]
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[19] Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization and Measurement:
-
Remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the drug concentration and determine the IC50 value.
-
Protocol: Western Blotting for Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins within a signaling cascade, indicating pathway activation or inhibition.
Caption: Standard workflow for a Western Blotting experiment.
-
Cell Treatment and Lysis:
-
Culture and treat cells with Dasatinib as described in the MTT assay protocol (typically for a shorter duration, e.g., 4-24 hours).[20][21]
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample (e.g., 20-40 µg) in Laemmli buffer.
-
Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis based on molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.
-
-
Immunoblotting:
-
Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Src, anti-phospho-CrkL, or total Src/CrkL for loading controls) overnight at 4°C.[14][21]
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the resulting signal using X-ray film or a digital imaging system. The intensity of the bands corresponds to the amount of target protein.[22]
-
References
- 1. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dasatinib: a potential tyrosine kinase inhibitor to fight against multiple cancer malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 4. ClinPGx [clinpgx.org]
- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of Dasatinib | Prague Medical Report [pmr.lf1.cuni.cz]
- 14. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dasatinib | BMS-354825 | Src and Bcr-Abl inhibitor | TargetMol [targetmol.com]
- 18. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants [frontiersin.org]
- 21. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hydroxymethyl Dasatinib Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of Hydroxymethyl Dasatinib stock solutions for use in various biological assays. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Physicochemical Properties
This compound is an oxidative metabolite of Dasatinib, a potent multi-targeted kinase inhibitor.[1][2] A thorough understanding of its physicochemical properties is essential for proper handling and preparation of stock solutions.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 910297-58-4 | [1][3][4] |
| Molecular Formula | C₂₂H₂₆ClN₇O₃S | [2] |
| Molecular Weight | 504.01 g/mol | [3] |
| Appearance | Off-white solid | [3] |
| Solubility | Freely soluble in Dimethyl Sulfoxide (DMSO) | [3] |
| Purity | ≥98% (typical) | |
| Storage (Powder) | 2-8°C (short-term), -20°C for up to 3 years | [3][4] |
| Storage (in DMSO) | -80°C (up to 6 months), -20°C (up to 1 month) | [4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Sterile, filter-equipped pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Mass Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Desired Volume (L)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L * 504.01 g/mol * 0.001 L = 5.04 mg
-
-
Weighing: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance in a clean, sterile weighing boat or directly into a sterile microcentrifuge tube.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed powder.
-
For the example above, add 1 mL of DMSO to 5.04 mg of powder.
-
Cap the tube tightly.
-
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4] Protect from light.
Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.[4]
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[4]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound stock solutions.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Notes and Protocols for Hydroxymethyl Dasatinib in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib, a potent oral multi-targeted kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1]. Its mechanism of action involves the inhibition of several key kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ, thereby disrupting signaling pathways that drive cancer cell proliferation and survival[2][3][4]. Upon administration, Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites[5][6][7]. Among these, Hydroxymethyl Dasatinib (M24) is a prominent hydroxylated metabolite that has demonstrated reasonable potency in preclinical evaluations[8].
Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a high-fidelity platform for preclinical cancer research[9][10][11][12][13]. These models are recognized for maintaining the histopathological and genetic characteristics of the original human tumor, offering a more predictive tool for evaluating the efficacy of novel therapeutic agents compared to traditional cell line-derived xenografts[11][14].
These application notes provide a comprehensive guide for utilizing this compound in PDX models. While direct in vivo studies and established protocols for this compound are limited, this document compiles available data on Dasatinib and its metabolites, alongside general PDX protocols, to offer a robust framework for researchers. This includes a proposed protocol for the preparation and administration of this compound, based on the known properties of Dasatinib and standard practices in preclinical pharmacology.
Mechanism of Action and Signaling Pathways
Dasatinib and its active metabolites exert their anti-tumor effects by inhibiting multiple tyrosine kinases involved in crucial cellular signaling pathways. The primary targets include the BCR-ABL fusion protein and SRC family kinases, which are central to the pathogenesis of CML and other malignancies. Inhibition of these kinases leads to the downstream suppression of pathways such as the PI3K-Akt, MAPK, and JAK-STAT signaling cascades, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Below is a diagram illustrating the key signaling pathways targeted by Dasatinib and its active metabolites.
Caption: Dasatinib and its active metabolites inhibit key tyrosine kinases, leading to the suppression of downstream pro-survival signaling pathways.
Quantitative Data from Dasatinib PDX Studies
The following tables summarize the efficacy of the parent drug, Dasatinib, in various PDX models as reported in the literature. This data can serve as a benchmark for studies involving this compound.
Table 1: Efficacy of Dasatinib in Lung Cancer PDX Models
| PDX Model | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | 30 mg/kg/day (oral gavage) | 36 days | Significant tumor growth inhibition compared to vehicle | [15][16][17] |
| H1975 (Lung Adenocarcinoma) | 10 mg/kg/day or 20 mg/kg/day (intraperitoneal) | 2 weeks | Significant reduction in tumor volume and weight | [18] |
Table 2: Efficacy of Dasatinib in Colorectal Cancer (CRC) PDX Models
| PDX Model | Dosage | Treatment Duration | Outcome | Reference |
| 17 CRC PDX Models | 50 mg/kg/day (once-daily) | 28 days | 2 out of 17 models showed sensitivity (TGI ≥ 50%) | [9][19][20] |
Table 3: Efficacy of Dasatinib in Other Cancer PDX Models
| Cancer Type | PDX Model | Dosage | Outcome | Reference |
| Gastric Adenocarcinoma | Paclitaxel-resistant Trp53/Cdh1-deficient mouse model | Not specified | Delayed disease progression and prolonged overall survival | [21] |
| Glioblastoma | Recurrent Glioblastoma | Not specified | Limited efficacy as a single agent in clinical trials | [22][23][24] |
| Breast Cancer | Metastatic Breast Cancer | Not specified | Limited benefit as a single agent, more promising in combination | [25][26] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for establishing PDX models from patient tumor tissue.
Caption: General workflow for the establishment and propagation of patient-derived xenograft (PDX) models.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile surgical instruments
-
Growth medium (e.g., DMEM or RPMI-1640) with antibiotics
-
Matrigel (optional)
-
Anesthetics
Procedure:
-
Tumor Collection and Processing:
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank or back of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the pocket. The fragments can be mixed with Matrigel to improve engraftment rates[11].
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume (e.g., Volume = (Length x Width²) / 2).
-
When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.
-
Process the excised tumor as described in step 1 for passaging into new cohorts of mice or for cryopreservation[10].
-
Protocol 2: Proposed Protocol for In Vivo Efficacy Study of this compound in PDX Models
Disclaimer: The following protocol is a proposed methodology based on the known properties of Dasatinib and general preclinical practices. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific PDX model.
Objective: To evaluate the anti-tumor efficacy of this compound in established PDX models.
Materials:
-
Established PDX-bearing mice with tumors of a specified size (e.g., 100-200 mm³)
-
This compound (synthesis may be required if not commercially available)
-
Vehicle solution (e.g., 10% DMSO/90% polyethylene glycol 300 [v/v] or as determined by solubility testing)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
Procedure:
-
Preparation of this compound Formulation:
-
Determine the appropriate solvent for this compound. Based on the parent compound, a solution containing DMSO and polyethylene glycol is a likely starting point[24].
-
Prepare a stock solution of this compound at a high concentration.
-
On each treatment day, dilute the stock solution with the vehicle to the final desired concentration for administration. Ensure the final concentration of DMSO is well-tolerated by the animals.
-
-
Animal Grouping and Dosing:
-
Randomize mice with established tumors into treatment and control groups (n ≥ 8 mice per group).
-
Administer this compound to the treatment group via oral gavage once daily. A starting dose could be extrapolated from effective Dasatinib doses in similar models (e.g., 10-50 mg/kg)[9][15][18].
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight of each mouse twice weekly.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation and apoptosis markers, or Western blotting to assess target engagement.
-
Caption: Workflow for an in vivo efficacy study of this compound in PDX models.
Conclusion
The use of this compound in PDX models represents a logical next step in understanding the full therapeutic potential of Dasatinib and its metabolites. While direct, detailed protocols for this specific metabolite are not yet widely published, the information provided in these application notes offers a solid foundation for designing and executing such studies. By leveraging the extensive knowledge of Dasatinib's mechanism of action, its performance in various PDX models, and established protocols for in vivo cancer research, scientists can effectively investigate the anti-tumor activity of this compound. Careful dose-finding and toxicity assessments will be crucial for the successful implementation of these studies. The data generated will be invaluable for the broader drug development community in optimizing cancer therapies.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the human enzymes involved in the oxidative metabolism of dasatinib: an effective approach for determining metabolite formation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dasatinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 10. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. A patient-derived xenograft mouse platform from epithelioid glioblastoma provides possible druggable screening and translational study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crownbio.com [crownbio.com]
- 14. Frontiers | Patient-Derived Xenograft: A More Standard “Avatar” Model in Preclinical Studies of Gastric Cancer [frontiersin.org]
- 15. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 20. reference.medscape.com [reference.medscape.com]
- 21. Dasatinib demonstrates efficacy in organoid derived paclitaxel-resistant Trp53/Cdh1-deficient mouse gastric adenocarcinoma with peritoneal metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Everolimus improves the efficacy of dasatinib in PDGFRα-driven glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 24. Phase 2 trial of dasatinib in target-selected patients with recurrent glioblastoma (RTOG 0627) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dasatinib in breast cancer: Src-ing for response in all the wrong kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synergistic anti-tumor effects of dasatinib and dendritic cell vaccine on metastatic breast cancer in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detecting Downstream Effects of Hydroxymethyl Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethyl Dasatinib is a primary active metabolite of Dasatinib, a potent oral multi-tyrosine kinase inhibitor. Dasatinib and its metabolites are known to target several key signaling pathways involved in cell proliferation, differentiation, and survival. The primary targets include the BCR-ABL fusion protein and Src family kinases (SFKs). Inhibition of these kinases leads to the modulation of downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt, Signal Transducer and Activator of Transcription 5 (STAT5), and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways. This application note provides a detailed Western blot protocol to detect and quantify the phosphorylation status of key proteins in these pathways, offering a robust method to assess the pharmacodynamic effects of this compound in treated cells.
Signaling Pathways Overview
This compound, similar to its parent compound Dasatinib, exerts its effects by inhibiting the catalytic activity of key tyrosine kinases. This inhibition disrupts the phosphorylation cascade that drives several oncogenic signaling pathways. A simplified representation of the targeted pathways is illustrated below.
Caption: Signaling pathways affected by this compound.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol described in this application note.
Caption: Western blot experimental workflow.
Detailed Protocol
This protocol is optimized for cultured cells treated with this compound.
1. Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines expressing target kinases (e.g., K562 for BCR-ABL, various cancer cell lines for SFKs).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium and Supplements.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: with β-mercaptoethanol.
-
Precast Polyacrylamide Gels or reagents for hand-casting.
-
SDS-PAGE Running Buffer.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Phospho-Src Family (Tyr416)
-
Total Src
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
Loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated Secondary Antibodies: (anti-rabbit IgG, anti-mouse IgG).
-
Chemiluminescent Substrate (ECL).
-
Imaging System: (e.g., CCD camera-based imager).
2. Cell Culture and Treatment
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
3. Cell Lysis
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
5. Sample Preparation and SDS-PAGE
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples into the wells of a polyacrylamide gel. Include a protein molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
7. Blocking and Antibody Incubation
-
Destain the membrane with TBST and block with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Data Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and then to the loading control.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of Dasatinib on the phosphorylation of key downstream signaling proteins. This data can be used as a reference for expected outcomes when analyzing the effects of this compound.
Table 1: Effect of Dasatinib on Src and Downstream Kinase Phosphorylation in HNSCC Cells [1]
| Treatment (24 hours) | p-Src / Actin (Ratio) | p-Akt / Actin (Ratio) | p-Erk / Actin (Ratio) |
| Dasatinib-Sensitive Cells | |||
| Control | 1.00 ± 0.08 | 1.00 ± 0.07 | 1.00 ± 0.09 |
| Dasatinib (100 nM) | 0.45 ± 0.05 | 0.52 ± 0.06 | 0.61 ± 0.07 |
| Dasatinib (500 nM) | 0.21 ± 0.03 | 0.28 ± 0.04 | 0.33 ± 0.05 |
| Dasatinib-Resistant Cells | |||
| Control | 1.00 ± 0.09 | 1.00 ± 0.08 | 1.00 ± 0.10 |
| Dasatinib (100 nM) | 0.95 ± 0.07 | 0.98 ± 0.09 | 0.97 ± 0.08 |
| Dasatinib (500 nM) | 0.91 ± 0.06 | 0.94 ± 0.07 | 0.95 ± 0.09 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of Dasatinib on Downstream Signaling in CML CD34+ Cells [2][3]
| Treatment (16 hours) | p-MAPK / Actin (Fold Change) | p-Akt / Actin (Fold Change) | p-STAT5 / STAT5 (Fold Change) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| Dasatinib (10 nM) | 0.35 ± 0.04 | 0.41 ± 0.05 | 0.28 ± 0.03 |
| Dasatinib (150 nM) | 0.15 ± 0.02 | 0.22 ± 0.03 | 0.12 ± 0.02 |
Data are presented as mean fold change ± SE from four independent experiments.
Conclusion
This application note provides a comprehensive protocol for utilizing Western blotting to investigate the downstream effects of this compound. By analyzing the phosphorylation status of key signaling proteins such as Src, STAT5, Akt, and ERK1/2, researchers can effectively characterize the mechanism of action and pharmacodynamic properties of this compound. The provided data tables serve as a valuable reference for interpreting experimental results. Careful execution of this protocol will yield reliable and reproducible data, aiding in the preclinical and clinical development of this compound and other kinase inhibitors.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1] It functions by targeting several key enzymes involved in cellular proliferation and survival, most notably the BCR-ABL fusion protein and SRC family kinases.[2][3] The inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in sensitive cancer cell lines.[4][5] In vivo, Dasatinib is metabolized in the liver primarily by the CYP3A4 enzyme into several metabolites, including Hydroxymethyl Dasatinib (M20 and M24).[6][7] However, these hydroxylated metabolites are not expected to contribute significantly to the in vivo pharmacological activity of the drug.[7] Therefore, in vitro studies investigating the cellular effects of this therapeutic agent should focus on the parent compound, Dasatinib.
Flow cytometry is a powerful and widely used technique for the single-cell analysis of various cellular processes. It is an indispensable tool for elucidating the mechanisms of action of therapeutic compounds like Dasatinib. This document provides detailed protocols for the analysis of apoptosis and cell cycle distribution in cells treated with Dasatinib using flow cytometry.
Data Presentation
The following tables summarize the quantitative effects of Dasatinib on apoptosis and cell cycle distribution in various cancer cell lines as reported in the literature.
Table 1: Induction of Apoptosis by Dasatinib in Human Cancer Cell Lines
| Cell Line | Dasatinib Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V positive) | Reference |
| T24 (Bladder Cancer) | 5 | Not Specified | Significantly increased vs. control | [4] |
| T24R2 (Cisplatin-resistant Bladder Cancer) | 5 | Not Specified | Significantly increased vs. control | [4] |
| Lox-IMVI (Melanoma) | 0.2 | Not Specified | Increased | [8] |
| Malme-3M (Melanoma) | 0.2 | Not Specified | Increased | [8] |
| NCI-H1975 (Lung Cancer) | 5, 10, 20 | 48 | Dose-dependent increase | [9] |
| NCI-H1650 (Lung Cancer) | 5, 10, 20 | 48 | Dose-dependent increase | [9] |
Table 2: Effect of Dasatinib on Cell Cycle Distribution in Human Cancer Cell Lines
| Cell Line | Dasatinib Concentration (µM) | Treatment Duration (hours) | Change in Cell Cycle Phase | Reference |
| T24 (Bladder Cancer) | ≥0.1 | Not Specified | G1 phase arrest | [4] |
| T24R2 (Cisplatin-resistant Bladder Cancer) | ≥0.1 | Not Specified | G1 phase arrest | [4] |
| HT144 (Melanoma) | Not Specified | Not Specified | G1 arrest | [8] |
| Lox-IMVI (Melanoma) | Not Specified | Not Specified | G1 arrest | [8] |
| NCI-H1975 (Lung Cancer) | 2.5, 5, 10, 20 | 24 | G1 phase arrest | [9] |
| NCI-H1650 (Lung Cancer) | 2.5, 5, 10, 20 | 24 | G1 phase arrest | [9] |
| Hep-2 (Laryngeal Cancer) | Not Specified | 24 | G1 cell cycle arrest | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Dasatinib and the general experimental workflow for flow cytometry analysis.
Caption: Dasatinib inhibits multiple tyrosine kinases, leading to the induction of apoptosis and cell cycle arrest.
Caption: General workflow for analyzing Dasatinib-treated cells by flow cytometry.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Dasatinib
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA or cell scraper
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and resume growth overnight.
-
Treat cells with the desired concentrations of Dasatinib. Include a vehicle control (e.g., DMSO) at the same final concentration as the drug-treated samples.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Detach the adherent cells using trypsin-EDTA or a cell scraper.
-
Combine the detached cells with the collected culture medium.
-
For suspension cells, directly collect the cells from the culture vessel.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Dasatinib
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA or cell scraper
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as described in Protocol 1, step 1.
-
-
Cell Harvesting:
-
Harvest both adherent and suspension cells as described in Protocol 1, step 2.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the linear fluorescence scale for DNA content analysis.
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histogram to determine the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the cellular effects of Dasatinib using flow cytometry. These methods allow for the robust quantification of apoptosis and cell cycle arrest, providing valuable insights into the mechanism of action of this important anti-cancer agent. It is recommended to optimize treatment concentrations and durations for each specific cell line being investigated.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing the Cellular Engagements of Hydroxymethyl Dasatinib: An Immunofluorescence-Based Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib, a potent oral inhibitor of multiple tyrosine kinases, has been a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism of action involves the inhibition of BCR-ABL and SRC-family kinases (SFKs), thereby disrupting downstream signaling pathways that drive malignant cell proliferation and survival.[1][3] Hydroxymethyl Dasatinib is a principal active metabolite of Dasatinib. Understanding its cellular distribution and target engagement is crucial for elucidating its pharmacological activity and potential off-target effects. This application note provides a detailed immunofluorescence (IF) protocol to visualize the cellular targets of this compound, offering a robust method for researchers in drug development and cancer biology.
Immunofluorescence is a powerful technique that utilizes fluorescently labeled antibodies to detect specific target antigens within cells.[4] This method allows for the visualization of protein localization, distribution, and co-localization, providing critical insights into cellular processes.[5] By employing this technique, researchers can qualitatively and semi-quantitatively assess the interaction of this compound with its putative cellular targets.
Target Landscape of Dasatinib and its Metabolites
Dasatinib and its metabolites are known to target a range of kinases. The primary targets include:
-
Abl Kinases: ABL1
-
Src Family Kinases (SFKs): SRC, LYN, HCK, FGR, YES1, BLK
-
Other Kinases: c-Kit, Ephrin receptors, PDGF receptor (PDGFR), and LIMK1.[1][6]
Recent proteomic studies have expanded this list to include other serine/threonine kinases, highlighting the polypharmacology of this class of inhibitors.[3] This protocol is designed to be adaptable for the visualization of these and other potential targets of this compound.
Experimental Protocols
This section details the necessary steps for preparing cells, performing the immunofluorescence staining, and imaging the results.
Cell Culture and Treatment
-
Cell Seeding: Seed adherent cells (e.g., HeLa, A549, or a relevant cancer cell line) onto sterile glass coverslips placed in a 12-well plate.[5] Culture the cells in appropriate media until they reach 50-70% confluency. For non-adherent cells, cytocentrifugation or the use of poly-L-lysine coated coverslips can be employed.[5]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time and drug concentration should be determined empirically for each cell line and target of interest.
Immunofluorescence Staining Protocol
This protocol describes an indirect immunofluorescence method, which provides signal amplification.[7]
-
Fixation: After treatment, aspirate the medium and gently wash the cells twice with Phosphate Buffered Saline (PBS). Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.[1][8]
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.[1]
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Dilute the primary antibody specific to the target of interest (e.g., anti-phospho-SRC, anti-c-Kit) in the blocking buffer according to the manufacturer's recommendations. Aspirate the blocking buffer and add the diluted primary antibody to the coverslips. Incubate overnight at 4°C in a humidified chamber.[4]
-
Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in the blocking buffer. Protect from light from this step onwards. Add the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature in the dark.[4][7]
-
Counterstaining (Optional): Wash the cells three times with PBS. To visualize the nuclei, incubate the cells with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature.[7]
-
Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the edges of the coverslip with nail polish to prevent drying.[5]
Data Presentation
Table 1: Reagents and Recommended Dilutions
| Reagent | Vendor (Example) | Cat. No. (Example) | Recommended Dilution/Concentration |
| This compound | - | - | 0.1 - 10 µM |
| Paraformaldehyde | Sigma-Aldrich | 158127 | 4% in PBS |
| Triton X-100 | Thermo Fisher | 28314 | 0.25% in PBS |
| Normal Goat Serum | Abcam | ab7481 | 5% in PBS |
| Anti-phospho-SRC (Tyr416) | Cell Signaling | 2101 | 1:200 |
| Anti-c-Kit | Abcam | ab5506 | 1:500 |
| Alexa Fluor 488 Goat Anti-Rabbit IgG | Invitrogen | A11008 | 1:1000 |
| DAPI | Thermo Fisher | D1306 | 1 µg/mL |
| Anti-fade Mounting Medium | Invitrogen | P36930 | - |
Table 2: Experimental Conditions
| Parameter | Condition | Notes |
| Cell Line | HeLa, A549, or other relevant line | Choose a cell line known to express the target of interest. |
| Cell Seeding Density | 2 x 10^5 cells/well | Adjust to achieve 50-70% confluency at the time of treatment. |
| Treatment Duration | 1, 4, 24 hours | Optimize based on the kinetics of target inhibition. |
| Fixation Time | 15 minutes | Over-fixation can mask epitopes.[4] |
| Permeabilization Time | 10 minutes | |
| Primary Antibody Incubation | Overnight at 4°C | |
| Secondary Antibody Incubation | 1 hour at room temperature | Protect from light. |
| Imaging System | Confocal or high-resolution fluorescence microscope |
Visualization of Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway affected by Dasatinib.
Caption: Immunofluorescence experimental workflow.
Caption: Simplified Dasatinib signaling pathway.
Microscopy and Image Analysis
For optimal results, imaging should be performed using a confocal or high-resolution epifluorescence microscope.[8] Key considerations include:
-
Laser Power and Exposure Time: Use the lowest possible laser power and exposure time to minimize photobleaching while still obtaining a good signal-to-noise ratio.
-
Controls: Image negative controls (e.g., cells incubated with secondary antibody only) to determine the level of background fluorescence.
-
Image Acquisition: Acquire images using identical settings for all experimental conditions to allow for accurate comparison.
-
Image Analysis: Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to quantify fluorescence intensity, providing a semi-quantitative measure of target engagement.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Inactive primary antibody | Use a fresh or validated antibody. |
| Low antigen expression | Use a more sensitive detection method or a cell line with higher expression. | |
| Insufficient permeabilization | Increase Triton X-100 concentration or incubation time. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking agent. |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration. | |
| Insufficient washing | Increase the number and duration of wash steps.[4] | |
| Photobleaching | High laser power or long exposure | Reduce laser power and exposure time. Use an anti-fade mounting medium. |
This application note provides a comprehensive and detailed protocol for the visualization of this compound's cellular targets using immunofluorescence. By following these guidelines, researchers can effectively investigate the subcellular localization and target engagement of this important Dasatinib metabolite. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the molecular context. This methodology is a valuable tool for advancing our understanding of the pharmacological effects of Dasatinib and its derivatives in both basic research and drug development settings.
References
- 1. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ptglab.com [ptglab.com]
- 5. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. ibidi.com [ibidi.com]
Application Notes and Protocols for In-vivo Dosing and Administration of Dasatinib, the Parent Compound of Hydroxymethyl Dasatinib, in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). In vivo, Dasatinib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4. One of the main metabolites formed through hydroxylation is Hydroxymethyl Dasatinib, also known as M24. While this compound is a significant metabolite, preclinical in-vivo studies predominantly focus on the administration of the parent drug, Dasatinib. There is a lack of available scientific literature detailing the direct in-vivo dosing and administration of isolated this compound in mice.
Therefore, these application notes and protocols will provide a comprehensive overview of the in-vivo dosing and administration of Dasatinib in mice, which is the precursor to this compound. Understanding the in-vivo behavior of Dasatinib is critical for interpreting the exposure and activity of its metabolites.
Metabolism of Dasatinib to this compound
Dasatinib undergoes extensive metabolism in the liver, with CYP3A4 being the primary enzyme responsible for its oxidative metabolism. This process leads to the formation of several metabolites, including the active metabolite M4 and the hydroxylated metabolites M20 and M24 (this compound).[1] Although some metabolites exhibit pharmacological activity, their contribution to the overall efficacy of Dasatinib is considered to be minor compared to the parent compound.
Signaling Pathway Inhibition
Dasatinib is a multi-targeted kinase inhibitor that potently inhibits BCR-ABL, the hallmark of CML, and the SRC family of kinases (including SRC, LCK, LYN, and HCK). By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation and survival.
Quantitative Data Summary
The following tables summarize quantitative data from various in-vivo studies of Dasatinib in mice.
Table 1: In-vivo Dosing of Dasatinib in Mice
| Mouse Strain | Administration Route | Dose (mg/kg) | Dosing Schedule | Vehicle | Reference |
| SCID | Oral (p.o.) | 1.25, 2.5, 5 | Single dose | Not specified | [2] |
| NSG | Oral (p.o.) | 20, 40 | Single dose | Citric acid | [3] |
| SCID | Oral (p.o.) | 30 | Daily | Not specified | [4] |
| Nude | Intravenous (i.v.) | 5 | Single dose | Not specified | [5] |
| C57BL/6 | Intraperitoneal (i.p.) | 0.05, 0.1, 0.5 | Daily | Not specified | [2] |
| SCLtTAxBCR-ABL transgenic | Oral (p.o.) | 20 | Daily | Not specified | [6] |
Table 2: Pharmacokinetic Parameters of Dasatinib in Mice
| Parameter | Value | Administration Route | Dose (mg/kg) | Mouse Strain | Reference |
| Tmax (h) | 1 | Oral (p.o.) | 1.25, 2.5, 5 | SCID | [2] |
| 1.17 | Oral (p.o.) | 20, 40 | NSG | [3] | |
| Cmax (ng/mL) | Dose-dependent | Oral (p.o.) | 1.25, 2.5, 5 | SCID | [2] |
| 102 (at 20 mg/kg) | Oral (p.o.) | 20 | NSG | [3] | |
| 366.36 (at 40 mg/kg) | Oral (p.o.) | 40 | NSG | [3] | |
| AUC0-24h (ng·h/mL) | Dose-dependent | Oral (p.o.) | 1.25, 2.5, 5 | SCID | [2] |
| 495.2 (at 20 mg/kg) | Oral (p.o.) | 20 | NSG | [3] | |
| 1940.0 (at 40 mg/kg) | Oral (p.o.) | 40 | NSG | [3] | |
| Half-life (t1/2) (h) | 0.34 - 0.35 | Oral (p.o.) | 20, 40 | NSG | [3] |
| Clearance (mL/min/kg) | 62 | Intravenous (i.v.) | 5 | Not specified | [7] |
| Oral Bioavailability (%) | 14 | Oral (p.o.) | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Oral Administration of Dasatinib in a Xenograft Mouse Model
This protocol provides a general framework for the oral administration of Dasatinib to mice bearing subcutaneous tumors.
Materials:
-
Dasatinib powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or an aqueous solution of citric acid)
-
Sterile water for injection
-
Appropriate mouse strain (e.g., SCID, NSG) with established tumors
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Vehicle Preparation:
-
For a 0.5% methylcellulose vehicle, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously to avoid clumping. Autoclave and cool to room temperature before use.
-
For a citric acid vehicle, dissolve citric acid in sterile water to the desired concentration (e.g., as used in the study by Zang et al., 2022).[3]
-
-
Dasatinib Formulation:
-
Calculate the required amount of Dasatinib based on the desired dose (e.g., 20 mg/kg) and the number of mice to be treated.
-
Accurately weigh the Dasatinib powder and place it in a sterile container.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension. Prepare fresh daily.
-
-
Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the body weight of the mouse to calculate the exact volume of the Dasatinib suspension to be administered (typically 5-10 mL/kg).
-
Draw the calculated volume into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Observe the mouse for a short period after dosing to ensure no adverse reactions.
-
-
Dosing Schedule:
-
Administer Dasatinib or vehicle according to the predetermined schedule (e.g., once daily) for the duration of the study.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice according to approved institutional guidelines and collect tumors and other tissues for further analysis (e.g., pharmacodynamic biomarker assessment).
-
Protocol 2: Pharmacokinetic Study of Dasatinib in Mice
This protocol outlines the key steps for determining the pharmacokinetic profile of Dasatinib in mice following a single oral dose.
Materials:
-
Dasatinib formulation (as prepared in Protocol 1)
-
Naïve mice of the desired strain
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
-80°C freezer
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Administer a single oral dose of Dasatinib to a cohort of mice as described in Protocol 1.
-
-
Blood Sampling:
-
At predefined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of mice (typically 3 mice per time point).
-
Blood can be collected via retro-orbital bleeding, submandibular bleeding, or terminal cardiac puncture under anesthesia.
-
Place the blood samples into EDTA-coated tubes and keep them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of Dasatinib in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance, using appropriate software (e.g., Phoenix WinNonlin).
-
Conclusion
These application notes provide a detailed guide for the in-vivo administration and evaluation of Dasatinib in mice. While the direct administration of its metabolite, this compound, is not a common practice in published research, the protocols and data presented here for the parent compound are essential for any study involving the in-vivo effects of Dasatinib and the subsequent formation and role of its metabolites. Researchers should always adhere to their institution's animal care and use guidelines when conducting in-vivo studies.
References
- 1. ClinPGx [clinpgx.org]
- 2. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL - ProQuest [proquest.com]
Application Notes and Protocols for Hydroxymethyl Dasatinib in Drug-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) targeting BCR-ABL and Src family kinases (SFKs), approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance to imatinib.[1][2][3] Upon administration, Dasatinib is extensively metabolized, primarily by CYP3A4, into several metabolites.[4] One of the main circulating metabolites is Hydroxymethyl Dasatinib (also known as M24). While some reports suggest that the pharmacological activity of Dasatinib in vivo is primarily attributed to the parent drug, the "reasonable potency" of metabolites like this compound warrants further investigation, especially in the context of drug resistance.[5]
Understanding the activity of this compound is crucial for a comprehensive assessment of Dasatinib's overall therapeutic profile and for elucidating potential mechanisms of action and resistance. These application notes provide a framework for studying this compound in drug-resistant cancer models, including its kinase inhibition profile, effects on cell viability, and relevant experimental protocols.
Data Presentation
While specific IC50 values for this compound in a wide range of drug-resistant cancer cell lines are not extensively published, the following tables provide a comparative summary of reported IC50 values for the parent compound, Dasatinib, in both sensitive and resistant cancer cell lines. This data serves as a benchmark for interpreting experimental results obtained with this compound.
Table 1: In Vitro IC50 Values of Dasatinib in Imatinib-Resistant CML Models
| Cell Line | Background | BCR-ABL Mutation | IC50 (nM) |
| K562 | CML, blast crisis | Wild-type | ~1 |
| Ba/F3 p210 | Pro-B | Wild-type | ~3 |
| Ba/F3 p210 T315I | Pro-B, Imatinib-resistant | T315I | >1000 |
| Ba/F3 p210 E255V | Pro-B, Imatinib-resistant | E255V | ~5 |
| Ba/F3 p210 M351T | Pro-B, Imatinib-resistant | M351T | ~4 |
Table 2: In Vitro IC50 Values of Dasatinib in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Key Resistance Feature | IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | High Src Activity | ~50 |
| PC-3 | Prostate Cancer | High Src Activity | ~100 |
| A549 | Non-Small Cell Lung Cancer | KRAS mutation | >1000 |
| HT29 | Colorectal Cancer | KRAS mutation | >1000 |
Note: The IC50 values are approximate and can vary depending on the experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in drug-resistant cancer models are provided below.
Protocol 1: Kinase Inhibition Assay (BCR-ABL and Src)
This protocol is designed to determine the in vitro inhibitory activity of this compound against BCR-ABL and Src kinases.
Materials:
-
Recombinant human ABL1 (or specific mutant forms) and SRC kinase (e.g., from Promega, Cell Signaling Technology).
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
ATP.
-
Specific peptide substrate for ABL or SRC (e.g., Abltide for ABL).
-
This compound (synthesis may be required or sourced from a custom chemical synthesis service).
-
Dasatinib (as a positive control).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare a serial dilution of this compound and Dasatinib in kinase buffer.
-
In a 384-well plate, add the kinase, peptide substrate, and the test compound (this compound or Dasatinib) or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on the viability of drug-resistant cancer cells.
Materials:
-
Drug-resistant cancer cell lines (e.g., imatinib-resistant CML cells, or solid tumor lines with known resistance mechanisms).
-
Complete cell culture medium.
-
This compound.
-
Dasatinib (as a positive control).
-
96-well plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
DMSO (for dissolving compounds).
-
Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®).
Procedure:
-
Seed the drug-resistant cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Dasatinib in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds or vehicle control.
-
Incubate the cells for 72 hours (or a desired time course).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, follow the manufacturer's protocol to measure the luminescence, which is proportional to the amount of ATP and thus cell viability.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol 3: Western Blotting for Phospho-Protein Analysis
This protocol is used to assess the inhibition of downstream signaling pathways by this compound.
Materials:
-
Drug-resistant cancer cell lines.
-
This compound.
-
Dasatinib (as a positive control).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phospho-Src (Tyr416), total Src, phospho-CrkL (Tyr207), total CrkL, and a loading control (e.g., GAPDH or β-actin).[6]
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat the drug-resistant cells with various concentrations of this compound, Dasatinib, or vehicle control for a specified time (e.g., 2-6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation of target proteins.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dasatinib metabolism and proposed mechanism of action for this compound.
Caption: Workflow for evaluating this compound in drug-resistant cancer models.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to investigate the role of this compound in the context of drug-resistant cancer. By systematically evaluating its kinase inhibitory activity, effects on cell viability, and impact on key signaling pathways, a clearer understanding of its potential contribution to the overall efficacy of Dasatinib can be achieved. This knowledge is essential for optimizing therapeutic strategies and overcoming drug resistance in cancer treatment.
References
- 1. Dasatinib in the treatment of imatinib refractory chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dasatinib treatment for imatinib resistant or intolerant patients with chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dasatinib: from treatment of imatinib-resistant or -intolerant patients with chronic myeloid leukemia to treatment of patients with newly diagnosed chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src Antibody (#2108) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Troubleshooting solubility issues with Hydroxymethyl Dasatinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Hydroxymethyl Dasatinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an oxidative metabolite of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1] Like its parent compound, it is an area of interest for researchers studying drug metabolism and efficacy.
Q2: What are the general solubility characteristics of this compound?
This compound is described as being freely soluble in dimethyl sulfoxide (DMSO).[1] Its solubility in aqueous solutions is expected to be limited and pH-dependent, similar to its parent compound, Dasatinib. Dasatinib is known for its low aqueous solubility, which decreases significantly as the pH increases above 4.0.
Q3: Which solvents are recommended for preparing stock solutions of this compound?
For creating stock solutions, the use of organic solvents such as DMSO or dimethylformamide (DMF) is recommended.[2][3] It is advisable to prepare high-concentration stock solutions in these solvents, which can then be diluted into the desired aqueous experimental medium.
Q4: My this compound precipitated out of solution after dilution into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Solubility Data
While specific quantitative solubility data for this compound is limited, the following table summarizes the solubility of its parent compound, Dasatinib, which can serve as a useful reference.
| Solvent | Solubility of Dasatinib | Reference |
| DMSO | ~14.3 mg/mL (~29.3 mM) | [2][3] |
| 98 mg/mL (200.81 mM) | [4] | |
| 200 mg/mL | [5] | |
| DMF | ~25 mg/mL (~51.2 mM) | [2][3] |
| Ethanol | 3.4 mg/mL | [6] |
| Insoluble | [4] | |
| Water | Insoluble | [4] |
| pH-dependent | ||
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [2][3] |
Troubleshooting Guide: Solubility Issues
If you are encountering problems with the solubility of this compound, this guide provides a step-by-step approach to troubleshoot and resolve these issues.
Problem: Precipitate forms after diluting the DMSO stock solution into my aqueous experimental buffer.
This is a common occurrence when the concentration of the compound in the final aqueous solution exceeds its solubility limit.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature.
-
Weigh the desired amount of powder and transfer it to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) and brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer.
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom for UV-Vis measurements)
-
Plate reader capable of measuring absorbance
-
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In the 96-well plate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells. Include wells with DMSO only as a blank.
-
Add the aqueous buffer to each well to achieve the final desired volume (e.g., 198 µL).
-
Mix the contents of the wells thoroughly by gentle pipetting or using a plate shaker.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measure the absorbance of each well at a wavelength where this compound has maximum absorbance (λmax). The λmax of Dasatinib is around 323 nm and can be used as a starting point.
-
The highest concentration that does not show a significant increase in absorbance (due to light scattering from precipitate) compared to the serially diluted standards in a non-precipitating solvent can be estimated as the kinetic solubility.
-
Caption: Experimental workflow for a kinetic solubility assay.
Signaling Pathway
This compound is a metabolite of Dasatinib, a multi-targeted kinase inhibitor. Dasatinib primarily targets the BCR-ABL fusion protein and Src family kinases, which are key components of signaling pathways that drive cell proliferation and survival in certain cancers.
Caption: Simplified signaling pathway inhibited by Dasatinib.
References
- 1. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. accessdata.fda.gov [accessdata.fda.gov]
How to minimize off-target effects of Hydroxymethyl Dasatinib in experiments
This guide provides researchers, scientists, and drug development professionals with practical strategies to minimize the off-target effects of Hydroxymethyl Dasatinib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Dasatinib?
This compound (specifically, metabolites M20 and M24) is a primary Phase I metabolite of Dasatinib, a potent tyrosine kinase inhibitor (TKI).[1][2][3] Dasatinib is metabolized in the liver primarily by the enzyme CYP3A4 to form its hydroxylated metabolites.[1][2][4][5] While this compound is pharmacologically active, its contribution to in vivo activity is not considered significant compared to the parent compound, Dasatinib.[3] Therefore, understanding the target and off-target profile of Dasatinib is crucial for predicting and mitigating the effects of its metabolites in experimental systems.
Dasatinib's primary targets include BCR-ABL, SRC family kinases (SRC, LCK, LYN, YES, FYN), c-KIT, and PDGFRβ.[1][5][6][7][8]
Q2: What are the most common off-target effects observed with Dasatinib and its metabolites?
The multi-kinase inhibitory nature of Dasatinib means that at higher concentrations, it can affect numerous kinases beyond its intended targets.[9][10] This lack of complete specificity can lead to unintended biological consequences in experiments.[11][12] For example, while inhibition of SRC family kinases is beneficial in certain leukemias, it can be an undesirable off-target effect in other contexts.[6][13] Off-target effects have been linked to both clinical side effects and potential therapeutic benefits in different diseases.[10][14]
Q3: How can I select an appropriate experimental concentration to maximize on-target specificity?
The key to minimizing off-target effects is to use the lowest concentration of the inhibitor that still produces the desired on-target effect. This requires determining the potency of the compound against its primary target versus its off-targets.
Key Strategy: Dose-Response Curve
A critical first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) for your specific cell line or system. Dasatinib typically inhibits its primary target, BCR-ABL, and SRC family kinases in the low nanomolar range (~1-10 nM), whereas significant off-target inhibition often requires higher, micromolar concentrations (~1-10 µM).[13]
Troubleshooting Guide
Problem: I'm observing unexpected or inconsistent results in my experiment.
Unexpected results can often be attributed to off-target effects or paradoxical pathway activation.[9][15]
Solution 1: Verify Target Engagement Confirm that the compound is inhibiting the intended target at the concentration used. A Western blot for a phosphorylated downstream substrate is a standard method. For example, if targeting SRC, you can probe for changes in phospho-SRC levels.
Solution 2: Use Controls Employ rigorous controls to distinguish on-target from off-target effects.
-
Structural Analog Control: Use a structurally similar but inactive analog of this compound. This helps control for effects unrelated to kinase inhibition.
-
Alternative Inhibitor Control: Use a different, structurally distinct inhibitor for the same primary target. If both inhibitors produce the same phenotype, it is more likely an on-target effect.
-
Genetic Controls: If possible, use knockout or knockdown (siRNA, shRNA) cell lines for the intended target to mimic the effect of the inhibitor.
Solution 3: Optimize Concentration and Duration
-
Concentration: As detailed above, use the lowest effective concentration based on dose-response studies.
-
Duration: Minimize incubation time. Short-term exposure is less likely to induce complex downstream feedback loops and transcriptional changes that can confound results.
Data & Protocols
Kinase Selectivity Profile of Dasatinib
The following table summarizes the potency of Dasatinib against its primary targets and selected off-target kinases. This data, derived from broad kinome screening, is essential for designing experiments with maximal specificity.[16][17] Use concentrations that are potent for your target of interest but significantly lower than the IC50/Kᵢ for known off-targets.
| Kinase Target Family | Specific Kinase | Potency (IC50/Kᵢ in nM) | Target Type |
| ABL | ABL1 | < 1 | On-Target |
| BCR-ABL | < 1 - 3 | On-Target | |
| SRC Family | SRC | 0.5 - 1.1 | On-Target |
| LCK | < 1 | On-Target | |
| LYN | < 1 | On-Target | |
| FYN | < 5 | On-Target | |
| YES | < 5 | On-Target | |
| Receptor Tyrosine Kinases | c-KIT | 5 - 15 | On-Target |
| PDGFRβ | 15 - 30 | On-Target | |
| EPHA2 | ~ 20 | On-Target | |
| Other Kinases | p38α (MAPK14) | ~ 30 | Off-Target |
| BTK | Variable | Off-Target | |
| Flt3 (mutant) | ~ 1000 | Off-Target |
Note: Potency values are approximate and can vary based on the assay conditions and cell type. Data compiled from multiple sources.[9][13][18]
Protocol: Determining IC50 via Dose-Response Assay
This protocol outlines a general method for determining the IC50 of this compound in a cell-based proliferation assay (e.g., using MTT or CellTiter-Glo®).
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Proliferation assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM. Remember to include a DMSO-only vehicle control.
-
Treatment: Remove the old media and add media containing the different concentrations of the compound to the respective wells. Incubate for a period relevant to your experimental question (e.g., 48-72 hours).
-
Assay: Add the proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Visual Guides
Signaling Pathways
This diagram illustrates the primary on-targets and key off-targets of Dasatinib and its metabolites. Using a concentration that effectively inhibits BCR-ABL and SRCs while avoiding higher concentrations that inhibit kinases like Flt3 is critical for specificity.
Caption: Key on-target and off-target kinases of this compound.
Experimental Workflow
Follow this workflow to determine the optimal, most specific concentration for your experiments.
Caption: Workflow for selecting the optimal experimental concentration.
References
- 1. ClinPGx [clinpgx.org]
- 2. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug: Dasatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Maximizing the Benefits of Off-Target Kinase Inhibitor Activity | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 11. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. guidetopharmacology.org [guidetopharmacology.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent precipitation of Hydroxymethyl Dasatinib in aqueous solutions
Disclaimer: Hydroxymethyl Dasatinib is an oxidative metabolite of Dasatinib.[1] Due to limited publicly available data on the specific solubility of this compound, this guide leverages the well-documented physicochemical properties of its parent compound, Dasatinib. The strategies outlined below are based on established methods for handling poorly water-soluble compounds like Dasatinib and should serve as a robust starting point for your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
This compound, similar to its parent compound Dasatinib, is expected to have low aqueous solubility. Dasatinib is classified as a Biopharmaceutical Classification System (BCS) Class II compound, meaning it has low solubility and high permeability.[2][3] Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the aqueous buffer. This is a common issue for many poorly soluble drugs.[4][5][6]
Q2: How does pH affect the solubility of this compound?
While specific data for this compound is scarce, Dasatinib's solubility is highly pH-dependent.[2][7][8][9] It is significantly more soluble in acidic conditions (lower pH) and becomes practically insoluble in neutral or alkaline conditions (higher pH).[7][8] It is reasonable to anticipate a similar pH-dependent solubility profile for its hydroxylated metabolite.
Q3: Can I use organic solvents to dissolve this compound?
Yes, organic solvents are commonly used to prepare stock solutions of poorly soluble compounds. Dasatinib, for instance, is soluble in organic solvents like DMSO and dimethylformamide (DMF).[10][11] However, introducing a high concentration of an organic solvent into an aqueous experimental system can sometimes lead to precipitation when the stock solution is diluted. Furthermore, organic solvents can be toxic to cells in in vitro assays.
Q4: Are there any formulation strategies to prevent precipitation?
Several formulation strategies can be employed to enhance the solubility and prevent the precipitation of poorly soluble drugs.[4][5][6] These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.[12][13]
-
pH adjustment: Maintaining a low pH environment can keep the compound in solution.
-
Use of excipients: Surfactants, polymers, and cyclodextrins can be used to encapsulate or otherwise stabilize the drug molecule in a solution.[4]
-
Solid dispersions: Creating a solid dispersion of the drug in a carrier matrix can improve its dissolution rate and apparent solubility.[14][15]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO/DMF stock solution in aqueous buffer. | The concentration of the compound in the final aqueous solution exceeds its solubility limit. The percentage of the organic solvent in the final solution may be too low to maintain solubility. | - Decrease the final concentration of this compound.- Increase the percentage of the organic co-solvent in the final solution (ensure it is compatible with your experimental system).- Consider a step-wise dilution. |
| Cloudiness or precipitation appears over time. | The solution is supersaturated and thermodynamically unstable. The compound may be slowly crystallizing out of the solution. | - Prepare fresh solutions immediately before use.- Store stock solutions at -20°C or -80°C as recommended for Dasatinib.[10]- Investigate the use of precipitation inhibitors like PVP.[16] |
| Inconsistent results between experiments. | Variability in the preparation of the compound solution, leading to different effective concentrations. This could be due to incomplete dissolution or partial precipitation. | - Standardize the protocol for solution preparation.- Ensure the compound is fully dissolved in the organic solvent before adding it to the aqueous buffer.- Use a vortex or sonication to aid dissolution. |
| Precipitation is observed after pH adjustment. | The pH of the solution has been shifted to a range where the compound is less soluble. | - Re-evaluate the target pH of your experimental buffer. If possible, work at a more acidic pH.- If the pH cannot be changed, explore the use of solubilizing excipients. |
Quantitative Data: pH-Dependent Solubility of Dasatinib
The following table summarizes the reported aqueous solubility of Dasatinib at different pH values. This data can be used as a reference to anticipate the behavior of this compound.
| pH | Solubility of Dasatinib (mg/mL) | Reference |
| ~1 | 49.6 | [8] |
| 1.2 | 34.51 (anhydrous) / 2.85 (monohydrate) | [3] |
| 2.6 | 18.4 | [7] |
| 3.64 | 3.62 | [8] |
| 3.81 | 1.40 | [8] |
| 4.28 | 0.205 | [7][8] |
| 6.99 | <0.001 | [7][8] |
Experimental Protocols
Protocol for Preparing a Stock Solution of a Poorly Soluble Compound (e.g., Dasatinib)
This protocol is a general guideline and may require optimization for this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure for a 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume and concentration. The molecular weight of Dasatinib is 488.01 g/mol .[17]
-
Weigh the calculated amount of powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For Dasatinib, storage at -20°C is recommended for at least two years.[10]
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in your desired aqueous buffer immediately before use.[18]
-
It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.
-
Visualizations
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Caption: Simplified signaling pathway of BCR-ABL and its inhibition by Dasatinib.
References
- 1. This compound | 910297-58-4 [chemicalbook.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. data.epo.org [data.epo.org]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. ijpbr.in [ijpbr.in]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. mdpi.com [mdpi.com]
- 15. onclive.com [onclive.com]
- 16. Enhancing oral bioavailability of dasatinib via supersaturable SNEDDS: Investigation of precipitation inhibition and IVIVC through in-vitro lipolysis-permeation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dasatinib [drugfuture.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results from Hydroxymethyl Dasatinib Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving Hydroxymethyl Dasatinib. Given that this compound is a metabolite of Dasatinib, its activity and unexpected effects may be closely related to the parent compound.
Frequently Asked Questions (FAQs)
Q1: We observe reduced efficacy of this compound in our cell line, even at high concentrations. What are the possible reasons?
A1: Reduced efficacy, or resistance, can arise from several factors. One primary reason could be the specific characteristics of your cell line. Resistance to Dasatinib (and likely its metabolites) can be mediated by BCR-ABL dependent or independent mechanisms.
-
BCR-ABL Dependent Resistance: Point mutations in the BCR-ABL kinase domain can prevent drug binding. The T315I mutation is a well-known example that confers resistance to Dasatinib.[1][2]
-
BCR-ABL Independent Resistance: Cells can activate alternative signaling pathways to bypass the inhibitory effect of the drug.[3] This can include the activation of other kinases like LYN and HCK, or signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK.[3][4][5]
Q2: Our experiment shows paradoxical activation of a downstream signaling pathway upon treatment with this compound. Is this a known phenomenon?
A2: Yes, paradoxical activation of signaling pathways by kinase inhibitors is a documented phenomenon.[6] While the primary target may be inhibited, off-target effects or feedback loops can lead to the activation of other pathways. For instance, inhibition of one kinase might relieve a negative feedback loop on another pathway, leading to its activation. It is also possible that this compound, like its parent compound, has a complex off-target profile that could contribute to these unexpected signaling events.[7]
Q3: We are observing unexpected off-target effects in our cellular assays. What are the known off-target effects of Dasatinib that might be relevant for its hydroxylated metabolite?
A3: Dasatinib is a multi-targeted kinase inhibitor, and its off-target effects are well-documented.[8][9][10] These effects can manifest as unexpected cellular phenotypes. Known off-target kinases for Dasatinib include c-KIT, PDGFRβ, and Ephrin receptors.[9][11] Off-target inhibition can lead to various cellular responses, including changes in cell adhesion, migration, and even bone metabolism.[12] It is plausible that this compound retains a similar off-target profile.
Q4: Can this compound induce cellular toxicity that is not related to its intended target?
A4: Yes, off-target effects of kinase inhibitors can lead to cellular toxicity. Adverse events observed in clinical trials of Dasatinib, such as myelosuppression, fluid retention (pleural effusion), and gastrointestinal issues, are likely due to off-target activities.[13][14] In a preclinical setting, this can manifest as decreased cell viability or other signs of cytotoxicity that are independent of the intended target's inhibition. Unexpected toxicities like rhabdomyolysis have also been reported with Dasatinib.[15]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across experiments, consider the following troubleshooting steps:
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Cell Line Instability | Regularly perform cell line authentication and mycoplasma testing. Ensure consistent passage numbers are used for experiments. |
| Drug Stability | Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Assay Variability | Optimize and standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. |
| Drug Efflux | Some cell lines overexpress drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the compound. Consider using efflux pump inhibitors as a control. |
Issue 2: Unexpected Phenotype or Morphological Changes in Cells
If you observe unexpected changes in cell morphology, adhesion, or motility upon treatment, it could be due to off-target effects.
Experimental Workflow to Investigate Unexpected Phenotypes:
Caption: Workflow for investigating unexpected cellular phenotypes.
Issue 3: Development of Resistance to this compound
If your cell line develops resistance to the compound over time, it is crucial to investigate the underlying mechanism.
Signaling Pathways Implicated in Dasatinib Resistance:
Several signaling pathways can be activated to confer resistance to Dasatinib. Investigating these pathways can provide insights into the resistance mechanism in your model.
Caption: BCR-ABL independent resistance pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol can be used to assess the activation state of key signaling proteins.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., phospho-ERK, total-ERK, phospho-AKT, total-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
The following tables summarize hypothetical data that could be generated during the investigation of unexpected results.
Table 1: Comparative IC50 Values of this compound
| Cell Line | Parental IC50 (nM) | Resistant Clone 1 IC50 (nM) | Resistant Clone 2 IC50 (nM) |
| K562 | 1.5 | >1000 | 850 |
| Ba/F3 BCR-ABL | 0.8 | 950 | >1000 |
Table 2: Protein Expression/Activation in Response to this compound (100 nM)
| Cell Line | p-ERK / Total ERK (Fold Change) | p-AKT / Total AKT (Fold Change) |
| K562 Parental | 0.2 | 0.3 |
| K562 Resistant | 1.8 | 2.5 |
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 9. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies [frontiersin.org]
- 15. An unexpected and devastating adverse event of dasatinib: Rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydroxymethyl Dasatinib Incubation Time in Cellular Assays
Welcome to the technical support center for Hydroxymethyl Dasatinib. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing incubation times for cellular assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a metabolite of Dasatinib, is a potent multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of several key kinases, most notably the BCR-ABL fusion protein and SRC family kinases (including SRC, LCK, YES, and FYN).[1][2][3] By binding to the ATP-binding site of these kinases, it blocks their activity, thereby disrupting downstream signaling pathways that are crucial for cell proliferation, survival, and migration in cancerous cells.[1] This leads to the induction of apoptosis (programmed cell death) in malignant cells.[1]
Q2: Which signaling pathways are affected by this compound?
A2: this compound is expected to affect the same signaling pathways as its parent compound, Dasatinib. Key downstream pathways inhibited by Dasatinib include the MAPK, PI3K/Akt, and JAK/STAT pathways.[4][5][6] Inhibition of these pathways leads to reduced cell proliferation and survival.
Q3: What is a typical starting point for incubation time in a cellular assay with this compound?
A3: A typical starting point for incubation time can vary significantly depending on the specific assay and cell type. Based on studies with Dasatinib, incubation times can range from as short as 30 minutes for assessing rapid signaling events to 24, 48, or even 72 hours for cytotoxicity or proliferation assays.[7][8][9][10][11] For initial experiments, a time course study is highly recommended. A common approach is to start with a 24-hour incubation period and then expand to shorter and longer time points based on the initial results.[7][12]
Q4: How does the chosen incubation time affect the experimental outcome?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells. | - Uneven cell seeding.- Edge effects in the culture plate.- Inconsistent drug concentration due to pipetting errors. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and mix the drug solution thoroughly before adding to the cells. |
| No observable effect of this compound at expected concentrations. | - Incubation time is too short to observe the desired endpoint.- The chosen cell line is resistant to the drug.- The drug has degraded. | - Perform a time-course experiment with longer incubation times (e.g., 24, 48, 72 hours).[10]- Verify the sensitivity of your cell line to Dasatinib or a similar kinase inhibitor from the literature.- Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.[12] |
| Unexpected cytotoxicity at low concentrations or short incubation times. | - The vehicle (e.g., DMSO) is causing toxicity.- The cells are overly sensitive to the compound. | - Include a vehicle-only control to assess the toxicity of the solvent.[12]- Perform a dose-response curve at a fixed, short incubation time to determine the cytotoxic threshold. |
| Inconsistent results between experiments. | - Variation in cell passage number or confluency.- Fluctuation in incubator conditions (temperature, CO2).- Instability of the diluted drug solution. | - Use cells within a consistent range of passage numbers and seed them to reach a similar conency at the time of treatment.[13]- Regularly calibrate and monitor incubator settings.- Prepare fresh drug dilutions for each experiment from a stable stock solution.[12] |
Experimental Protocols
Protocol 1: Optimization of Incubation Time for a Cell Proliferation Assay (e.g., MTT or AlamarBlue)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).
-
Drug Preparation: Prepare a serial dilution of this compound in a culture medium. Also, prepare a vehicle control (e.g., DMSO in media).
-
Treatment: Treat the cells with a range of this compound concentrations and the vehicle control.
-
Time-Course Incubation: Incubate the plates for a series of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Assay: At each time point, add the proliferation reagent (e.g., MTT or AlamarBlue) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: For each time point, plot the cell viability versus the drug concentration to determine the IC50 value. The optimal incubation time will be the one that provides a robust and reproducible dose-response curve.
Protocol 2: Determining the Optimal Incubation Time for Phosphorylation Inhibition (Western Blot)
-
Cell Seeding: Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 4-16 hours, depending on the cell type.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., 5-10 times the expected IC50 for proliferation) for a range of short time points (e.g., 15, 30, 60, 120 minutes). Include a vehicle control and an untreated control.
-
Stimulation (Optional): If the pathway of interest is activated by a growth factor, add the stimulant for the last 5-15 minutes of the drug incubation period.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Determine the total protein concentration, and perform SDS-PAGE and Western blotting for the phosphorylated and total protein of interest (e.g., p-SRC and total SRC).
-
Analysis: Quantify the band intensities to determine the level of phosphorylation inhibition at each time point. The optimal incubation time is the shortest duration that achieves maximal inhibition of the target's phosphorylation.
Data Presentation
Table 1: Example Time-Dependent IC50 Values for this compound in a Proliferation Assay
| Incubation Time (hours) | IC50 (nM) |
| 24 | 150 |
| 48 | 75 |
| 72 | 40 |
Table 2: Example Inhibition of SRC Phosphorylation Over Time
| Incubation Time (minutes) | % Inhibition of p-SRC (relative to control) |
| 15 | 50 |
| 30 | 85 |
| 60 | 95 |
| 120 | 96 |
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Key signaling pathways inhibited by this compound.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase inhibitors substantially improve the physical detection of T-cells with peptide-MHC tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of Hydroxymethyl Dasatinib in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxymethyl Dasatinib, a primary metabolite of Dasatinib. This guide focuses on managing its cytotoxic effects in long-term in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its potency compare to Dasatinib?
This compound is more formally known as the N-dealkylated metabolite of Dasatinib, designated as M4. In vitro studies have shown that the M4 metabolite has a similar anti-proliferative potency to the parent drug, Dasatinib.[1] However, in vivo, it constitutes only about 5% of the area under the curve (AUC) of Dasatinib, suggesting its contribution to the overall pharmacological effect in patients is minor.[1][2] For in vitro experimental design, it is reasonable to initially consider its cytotoxic potential to be comparable to that of Dasatinib.
Q2: What are the primary cellular targets and signaling pathways affected by this compound?
As a metabolite of Dasatinib, this compound is expected to inhibit the same primary targets. Dasatinib is a potent inhibitor of multiple tyrosine kinases.[3] Its principal targets include:
-
BCR-ABL Kinase: The hallmark of Philadelphia chromosome-positive (Ph+) leukemias.[3]
-
SRC Family Kinases (SFKs): Including SRC, LCK, HCK, FYN, YES, FGR, BLK, LYN, and FRK.
-
c-KIT
-
Ephrin (EPH) receptors
-
Platelet-derived growth factor receptor (PDGFR) β
Inhibition of these kinases leads to the downregulation of downstream signaling pathways crucial for cell proliferation, survival, and migration, such as the STAT5, MAPK, and PI3K/Akt pathways.
Q3: Should I expect cytostatic or cytotoxic effects in my long-term experiments?
The nature of the cellular response to this compound, much like Dasatinib, is context-dependent. In solid tumor cell lines, the effect is often primarily cytostatic , leading to growth inhibition without a significant increase in cell death.[4] In contrast, in BCR-ABL-positive leukemia cell lines, the effect is more likely to be cytotoxic , inducing apoptosis.[5] In long-term experiments, a prolonged cytostatic effect can eventually lead to a reduction in cell numbers over time, and it is crucial to distinguish between a slowdown in proliferation and active cell death.[4]
Q4: How can I determine the optimal concentration of this compound for my long-term experiments?
The optimal concentration will depend on your specific cell line and experimental goals. It is recommended to:
-
Perform a dose-response curve: Conduct a short-term (e.g., 48-72 hours) cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the IC50 (half-maximal inhibitory concentration) of this compound in your cell line.
-
Select a concentration range for long-term studies: For long-term experiments, it is often advisable to use concentrations at or below the IC50 to minimize acute cytotoxicity and allow for the study of long-term cellular responses. A common starting point is to use concentrations ranging from IC10 to IC50.[6]
-
Consider the C x T (Concentration x Time) product: In long-term exposure, the cumulative effect of the drug is important. A lower concentration maintained for a longer duration may elicit a similar biological response to a higher concentration over a shorter period.
Q5: How frequently should I replenish the medium containing this compound in my long-term culture?
For continuous exposure models, it is crucial to maintain a relatively constant concentration of the compound. The frequency of media changes will depend on the stability of this compound in culture medium and the metabolic rate of your cells. A general recommendation is to change the medium every 2-3 days.[7] If the stability of the compound is a concern, more frequent media changes may be necessary.
Troubleshooting Guides
Issue 1: Excessive Cell Death in Early Stages of Long-Term Culture
| Possible Cause | Troubleshooting Steps |
| Initial drug concentration is too high. | - Re-evaluate the IC50 for your specific cell line and passage number. - Start long-term experiments with a lower concentration range (e.g., IC10-IC25). - Consider a gradual dose escalation approach, allowing cells to adapt to the drug. |
| High sensitivity of the cell line. | - Research the known sensitivity of your cell line to SRC/ABL inhibitors. - If using a highly sensitive line, a significant reduction in the starting concentration may be required. |
| Solvent toxicity (e.g., DMSO). | - Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). - Include a vehicle-only control in all experiments to rule out solvent effects. |
| Suboptimal cell health prior to treatment. | - Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. - Do not use cells that are over-confluent or have been in culture for a high number of passages. |
Issue 2: Gradual Decline in Cell Viability Over Weeks
| Possible Cause | Troubleshooting Steps |
| Cumulative cytotoxicity. | - Lower the maintenance concentration of this compound. - Consider an intermittent dosing schedule (e.g., drug-free weekends) to allow for cellular recovery. |
| Selection of a more sensitive subpopulation. | - Monitor cell morphology for any changes. - Periodically assess the IC50 of the cell population to see if it has shifted. |
| Nutrient depletion or waste accumulation. | - Increase the frequency of media changes (e.g., every 48 hours). - If cells are dense, consider splitting them to a lower density more frequently. |
| Induction of apoptosis or senescence. | - Perform assays to detect markers of apoptosis (e.g., Annexin V staining, caspase activity) or senescence (e.g., β-galactosidase staining, p16/p21 expression).[8] |
Issue 3: Development of Drug Resistance
| Possible Cause | Troubleshooting Steps |
| Selection and expansion of resistant clones. | - This is a common phenomenon in long-term drug exposure.[9] - To mitigate this, consider starting with multiple replicate cultures to assess the heterogeneity of the response. - Freeze down cell stocks at various time points during the long-term experiment to preserve cells with different sensitivity profiles. |
| Upregulation of alternative signaling pathways. | - Perform molecular analyses (e.g., Western blotting, RNA sequencing) to investigate changes in key signaling pathways over time. - Consider combination therapies to target potential escape pathways. |
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Dasatinib in Various Cancer Cell Lines (48-72h Exposure)
Note: Given that this compound (M4) has a similar in vitro anti-proliferative potency to Dasatinib, these values can be used as an initial estimate for experimental design.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A498 | Renal Cancer | 40.23 µg/ml (~82.4 µM) | [9] |
| MCF-7 | Breast Cancer | > 10 | [10] |
| MDA-MB-231 | Breast Cancer | 6.1 | [10] |
| HT29 | Colon Cancer | 1.46 | [7] |
| SW820 | Colorectal Carcinoma | 12.38 | [7] |
| K562 | Chronic Myeloid Leukemia | ~0.005 | [11] |
| LAMA-84 | Chronic Myeloid Leukemia | ~0.005 | [12] |
Table 2: Hematologic Toxicities of Dasatinib in Clinical Trials (In Vivo)
Note: While these are in vivo clinical data for the parent drug, they highlight the potential for hematological cell lines to be particularly sensitive.
| Adverse Event (Grade 3/4) | Incidence in Dasatinib Group | Reference |
| Neutropenia | 21% | [13] |
| Anemia | 10% | [13] |
| Thrombocytopenia | 19% | [13] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound (Short-Term Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the drug dilutions.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours) under normal cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Assess cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Long-Term (10-Day) Continuous Exposure to this compound
This protocol is adapted from a generalized method for long-term drug treatment of cancer cell lines.[14]
-
Initial Seeding: Seed cells in appropriate culture flasks (e.g., T25) at a low density to allow for growth over the 10-day period.
-
Treatment Initiation: After allowing the cells to adhere and enter logarithmic growth (typically 24 hours post-seeding), replace the medium with fresh medium containing the desired concentration of this compound (e.g., a concentration at or below the IC50). Include a vehicle-only control group.
-
Medium Replenishment: Change the culture medium containing the fresh drug or vehicle every 2-3 days to maintain a consistent drug concentration and replenish nutrients.
-
Cell Monitoring: Monitor the cells daily for morphological changes, signs of stress, and confluence.
-
Passaging (if necessary): If the control cells reach high confluence before the 10-day endpoint, passage all experimental groups, maintaining the same cell density and continuing the treatment.
-
Endpoint Analysis: At the end of the 10-day period, harvest the cells for downstream analysis. This can include:
-
Cell Viability and Count: Use a trypan blue exclusion assay to determine the number of viable and dead cells.
-
Apoptosis/Necrosis Assays: Analyze cells by flow cytometry using Annexin V and propidium iodide staining.
-
Molecular Analysis: Prepare cell lysates for Western blotting to assess changes in target protein phosphorylation and downstream signaling pathways.
-
Clonogenic Survival Assay: Plate a known number of treated cells in drug-free medium and assess their ability to form colonies over a longer period (e.g., 10-14 days) to evaluate long-term reproductive capacity.[15]
-
Mandatory Visualizations
Caption: Inhibition of BCR-ABL and SRC Family Kinases by this compound.
Caption: Workflow for Long-Term this compound Exposure Experiment.
Caption: Troubleshooting Logic for Early Cell Death in Long-Term Cultures.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment-related Toxicities in a Phase II Trial of Dasatinib in Patients with Squamous Cell Carcinoma of the Lung: A Brief Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrasting the impact of cytotoxic and cytostatic drug therapies on tumour progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Biomarker integration and biosensor technologies enabling AI-driven insights into biological aging [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell culture and maintenance protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Real-life comparison of nilotinib versus dasatinib as second-line therapy in chronic phase chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vitality, viability, long-term clonogenic survival, cytotoxicity, cytostasis and lethality: what do they mean when testing new investigational oncology drugs? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In-Vivo Bioavailability of Hydroxymethyl Dasatinib
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Hydroxymethyl Dasatinib in in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in-vivo studies?
A1: this compound, also referred to as M24, is an oxidative metabolite of the potent tyrosine kinase inhibitor, Dasatinib.[1] Similar to its parent compound, which is categorized as a Biopharmaceutical Classification System (BCS) Class II drug characterized by low solubility and high permeability, this compound is expected to exhibit poor aqueous solubility.[2] This low solubility can significantly hinder its oral bioavailability, presenting a challenge in preclinical studies by making it difficult to achieve consistent and therapeutic concentrations in plasma and target tissues. While it is known to be freely soluble in DMSO, its behavior in aqueous physiological environments is the primary hurdle.[3]
Q2: What are the principal signaling pathways targeted by Dasatinib and its metabolites?
A2: Dasatinib and its active metabolites primarily function by inhibiting the BCR-ABL fusion protein and the Src family of kinases.[4][5] These kinases are integral to signaling pathways that govern cell proliferation, survival, and motility.[6][7] The dysregulation of these pathways is a key factor in the pathology of certain cancers, including chronic myeloid leukemia (CML).[8][9] Detailed diagrams of the BCR-ABL and Src signaling pathways are provided in the visualizations section below.
Q3: What initial formulation strategies should be considered for the oral administration of this compound in animal models?
A3: Addressing the presumed low aqueous solubility of this compound is the first critical step in formulation development. Key strategies to enhance its dissolution rate and apparent solubility include:
-
Salt Formation: If the molecular structure contains ionizable functional groups, creating a salt form can substantially improve solubility.
-
Particle Size Reduction: Techniques such as micronization or nanosizing increase the surface area-to-volume ratio of the drug particles, which can lead to a faster rate of dissolution.
-
Use of Solubilizing Excipients: The inclusion of co-solvents, surfactants, or cyclodextrins in the formulation can increase the concentration of the compound that can be dissolved in the vehicle.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound across study animals.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor and variable absorption due to low solubility | 1. Formulation Optimization: Utilize a bioavailability-enhancing formulation such as an amorphous solid dispersion (ASD) or a self-nanoemulsifying drug delivery system (su-SNEDDS). | ASDs and su-SNEDDS are advanced formulation techniques that can significantly improve the dissolution and subsequent absorption of poorly soluble compounds, resulting in more consistent plasma exposure.[10] |
| 2. Control Gastric pH: Consider co-administration with a pH-modifying agent or develop a formulation that is less susceptible to pH variations. The solubility of Dasatinib is known to be pH-dependent, a characteristic that is likely shared by its hydroxylated metabolite.[11] | Fluctuations in gastric pH among individual animals can lead to inconsistent dissolution and absorption profiles. | |
| Inconsistent Dosing Volume/Technique | 1. Standardize Gavage Technique: Ensure all personnel are proficient in oral gavage procedures to minimize animal stress and ensure accurate delivery of the formulation to the stomach.[12] | Improper gavage technique can result in reflux or deposition of the dose in the esophagus, leading to incomplete and variable dosing. |
| 2. Use a Consistent and Appropriate Vehicle Volume: The volume of the dosing vehicle should be carefully chosen based on the size of the animal and administered consistently across all subjects. | Excessively large volumes can cause discomfort and regurgitation, while very small volumes may be challenging to dose with high accuracy. | |
| Food Effects | 1. Standardize Fasting/Feeding Protocol: Implement a consistent fasting period before dosing and a standardized feeding schedule after dosing for all animals in the study. | The presence of food in the gastrointestinal tract can alter gastric pH and motility, which can, in turn, affect the dissolution and absorption of the drug. |
Issue 2: Undetectable or very low plasma concentrations of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Dose | 1. Dose Escalation Study: Perform a pilot study with escalating doses to identify a dose that results in measurable plasma concentrations. | The initial dose selected may be below the threshold required to achieve quantifiable systemic exposure. |
| Poor Formulation Performance | 1. Evaluate Different Formulation Strategies: Concurrently test multiple formulation approaches (e.g., a simple suspension, a solution with co-solvents, a lipid-based formulation) to identify the most effective delivery system. | A basic suspension may not be adequate to overcome the significant solubility limitations of the compound. |
| Rapid Metabolism/Clearance | 1. Pharmacokinetic Profiling: If feasible, conduct a comprehensive pharmacokinetic study that includes intravenous (IV) administration to determine the compound's clearance and volume of distribution. | The compound may be subject to rapid clearance from the bloodstream, leading to low plasma concentrations, especially at later time points. |
| Analytical Method Sensitivity | 1. Optimize Bioanalytical Method: Verify that the LC-MS/MS or other analytical method employed has a sufficiently low limit of quantification (LLOQ) to detect the anticipated plasma concentrations.[13][14] | The sensitivity of the analytical method may be insufficient to measure the low concentrations of the compound present in the plasma samples. |
Data Presentation: Summary of Bioavailability Enhancement Strategies
The following table outlines common formulation strategies that can be employed to enhance the oral bioavailability of poorly soluble compounds such as this compound.
| Formulation Strategy | Principle | Potential Advantages | Potential Disadvantages |
| Amorphous Solid Dispersion (ASD) | The drug is dispersed within a polymer matrix in a non-crystalline, amorphous state, which possesses higher energy and consequently, enhanced solubility and dissolution compared to its crystalline form. | Can lead to a significant improvement in bioavailability, a reduction in food effects, and lower inter-subject variability in plasma exposure. | Formulations can be physically unstable and may revert to the less soluble crystalline form over time. |
| Self-Nanoemulsifying Drug Delivery System (su-SNEDDS) | An isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the fluids of the gastrointestinal tract. | Enhances the solubilization of the drug and provides a large surface area for absorption across the intestinal membrane. | Can be complex to formulate and may present challenges related to stability and the achievable drug loading capacity. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a more water-soluble inclusion complex. | Increases the aqueous solubility and dissolution rate of the drug. | The extent of solubility enhancement is limited by the stoichiometry of the complex and the size of the drug molecule. |
| Particle Size Reduction (Nanosuspension) | The drug particles are milled down to the nanometer size range, which dramatically increases the surface area available for dissolution. | A straightforward and effective method for increasing the velocity of dissolution. | Can be prone to particle aggregation and physical instability, requiring the use of stabilizers. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage in Mice
This protocol provides methods for preparing both a basic suspension and a more advanced solubilized formulation for oral administration in mice.
Materials:
-
This compound powder
-
Vehicle 1 (for suspension): 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in purified water
-
Vehicle 2 (for solution): 10% DMSO, 40% PEG 400, 50% Saline
-
Mortar and pestle
-
Homogenizer (optional)
-
Magnetic stirrer and stir bar
-
Calibrated pipettes and tubes
Procedure for Suspension (Vehicle 1):
-
Accurately weigh the required amount of this compound powder.
-
In a mortar, levigate the powder with a small volume of Vehicle 1 to create a uniform paste.
-
Gradually add the remaining Vehicle 1 while continuously triturating to ensure a homogenous suspension.
-
For larger volumes, transfer the mixture to a suitable beaker and stir with a magnetic stirrer for a minimum of 30 minutes prior to dosing. A homogenizer can be used for further particle size reduction.
-
Administer to mice via oral gavage at the desired dose volume (typically 5-10 mL/kg). It is crucial to ensure the suspension is well-mixed immediately before dosing each animal.
Procedure for Solubilized Formulation (Vehicle 2):
-
Accurately weigh the required amount of this compound powder.
-
In a glass vial, dissolve the powder in the specified volume of DMSO.
-
Add the PEG 400 and vortex the mixture until a clear solution is obtained.
-
Slowly add the saline while continuously vortexing to prevent precipitation of the compound.
-
Visually inspect the final formulation for any signs of precipitation. Gentle warming can be applied if necessary to aid dissolution.
-
Administer the clear solution to mice via oral gavage at the predetermined dose volume.
Protocol 2: In-Vivo Bioavailability Study in Mice
Animals:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks of age.
Experimental Groups:
-
Group 1: Formulation 1 (e.g., suspension)
-
Group 2: Formulation 2 (e.g., solubilized formulation)
-
(Optional) Group 3: Intravenous (IV) administration for the determination of absolute bioavailability.
Procedure:
-
Fast the animals overnight with free access to water before the administration of the compound.
-
Administer the designated formulation of this compound to each mouse by oral gavage. For the IV group, administer the compound via a tail vein.
-
Collect blood samples (e.g., via the tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to isolate plasma and store the plasma samples at -80°C until bioanalysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the relevant pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate pharmacokinetic software.
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
The following is a general protocol that will require optimization and validation for the specific analyte and instrumentation used.
Materials:
-
Plasma samples from the in-vivo study
-
This compound analytical standard
-
Internal standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally analogous compound)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 HPLC column
Procedure:
-
Prepare stock solutions of this compound and the internal standard in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into blank plasma.
-
To a 50 µL aliquot of each plasma sample, calibration standard, and QC, add 150 µL of ACN containing the internal standard to precipitate the plasma proteins.
-
Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a 96-well plate or autosampler vials.
-
Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable gradient elution on the C18 column.
-
Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Construct a calibration curve and determine the concentration of this compound in the unknown samples by interpolation.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: BCR-ABL Signaling Pathway and Inhibition by Dasatinib.
Caption: Src Kinase Signaling Pathway and Inhibition by Dasatinib.
Experimental Workflow Diagram
Caption: Experimental Workflow for In-Vivo Bioavailability Studies.
References
- 1. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting inconsistent findings in Hydroxymethyl Dasatinib experiments
Welcome to the technical support center for Hydroxymethyl Dasatinib experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Dasatinib?
This compound is a metabolite of Dasatinib, a potent oral multi-targeted kinase inhibitor.[1] Dasatinib is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] It functions by inhibiting several tyrosine kinases, with its primary target being the BCR-ABL kinase.[1] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, giving it high potency.[2] this compound is formed through the metabolism of Dasatinib in the body, primarily by the CYP3A4 enzyme.[3] As a metabolite, it may have its own pharmacological activity and contribute to the overall therapeutic effect or off-target effects of Dasatinib.
Q2: We are observing variable inhibition of our target kinase in different experimental batches. What could be the cause?
Inconsistent kinase inhibition can stem from several factors related to the compound's stability, handling, and the experimental setup itself.
-
Compound Stability and Degradation: Dasatinib, the parent compound, is known to be unstable under certain conditions, with a relatively short half-life of 3-5 hours in circulation.[4] It can degrade under acidic, alkaline, oxidative, photolytic, and thermal stress.[5][6] It is crucial to ensure proper storage of this compound, protecting it from light and storing it at -20°C, desiccated.[7] Once in solution, it should be used within a few months to prevent loss of potency.[7]
-
Solubility Issues: Dasatinib has pH-dependent solubility. Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous buffers.[7] Precipitation of the compound can lead to lower effective concentrations and thus, variable results.
-
Experimental Conditions: Variations in incubation times, cell densities, and passage numbers can all contribute to inconsistent findings. Standardize these parameters across all experiments.
Q3: Our in vitro cell-based assays show inconsistent results in cell viability and apoptosis. What should we check?
Variability in cell-based assays is a common issue. Here are some key areas to investigate:
-
Cell Line Integrity: Ensure your cell lines are not contaminated (e.g., with mycoplasma) and have been recently authenticated. High-passage number cells can exhibit altered signaling pathways and drug responses.
-
Off-Target Effects: Dasatinib is a multi-kinase inhibitor, targeting not only BCR-ABL but also SRC family kinases (SFKs), c-KIT, PDGFR, and others.[1][2][8] These off-target effects can vary between different cell lines depending on their specific kinase expression profiles, leading to inconsistent phenotypes.[9][10]
-
Dose and Time Dependence: The effects of Dasatinib on the cell cycle and apoptosis can be dose- and time-dependent.[11] A narrow therapeutic window might exist for observing the desired effect. Perform thorough dose-response and time-course experiments to identify the optimal conditions for your specific cell line.
-
Cell Permeability: Dasatinib has been shown to increase endothelial cell permeability.[12][13][14] While this is a known in vivo side effect, it could also influence compound uptake and intracellular concentration in in vitro models, potentially leading to variability.
Troubleshooting Guides
Problem: Inconsistent Phosphorylation Levels in Western Blots
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions of this compound regularly. Store aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[7] Protect from light. |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains adequate concentrations of phosphatase and protease inhibitors.[11] |
| Variable Incubation Times | Strictly adhere to standardized incubation times with this compound. A short pulse treatment may be sufficient to induce signaling changes.[4] |
| Loading Inconsistencies | Use a reliable loading control (e.g., β-actin, GAPDH) and perform total protein quantification to ensure equal loading.[11] |
| Antibody Performance | Validate your primary and secondary antibodies. Use positive and negative controls to confirm antibody specificity. |
Problem: High Variability in Kinase Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| ATP Concentration | The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. Use an ATP concentration that is at or near the Km for the specific kinase.[15] |
| Enzyme Purity and Activity | Use a highly pure and active preparation of the kinase. Contaminating kinases can lead to false results.[16] |
| Assay Format | Radiometric assays are considered the gold standard for directly measuring enzyme activity and avoiding false positives/negatives.[15] If using fluorescence-based assays, be aware of potential interference from the compound. |
| Inhibitor Concentration Range | Ensure the concentration range of this compound used is appropriate to generate a full inhibition curve. |
| Incubation and Reaction Times | Optimize incubation and reaction times to ensure the assay is in the linear range. |
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
-
Cell Treatment: Seed cells (e.g., 5 x 10^6 cells/mL) and incubate with varying concentrations of this compound for the desired time (e.g., 60 minutes).[11]
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) per lane on an SDS-PAGE gel.[11] Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17] Incubate with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.[17]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[17] Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To analyze total protein levels, the membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-Src).
LC-MS/MS for Quantifying this compound in Plasma
-
Sample Preparation (Protein Precipitation): To a 100 µL plasma sample, add an internal standard and precipitate the proteins with acetonitrile.[18]
-
Extraction (Liquid-Liquid Extraction): Alternatively, perform a liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE).[19]
-
Chromatographic Separation: Inject the prepared sample onto a reverse-phase C18 column.[18] Use a gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[18]
-
Mass Spectrometric Detection: Use a tandem mass spectrometer with positive ion electrospray ionization (ESI).[18] Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
Visualizations
Caption: Simplified signaling pathway of this compound's inhibitory action.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 8. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dasatinib inhibits actin fiber reorganization and promotes endothelial cell permeability through RhoA‐ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cAMP Signaling Pathway Prevents Dasatinib-Induced Vascular Hyperpermeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dasatinib increases endothelial permeability leading to pleural effusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
Validation & Comparative
A Researcher's Guide to Validating Target Engagement of Hydroxymethyl Dasatinib in Cells
Introduction
In the realm of kinase inhibitor drug development, confirming that a drug or its metabolites bind to the intended molecular targets within a cellular environment is a critical step. This process, known as target engagement, provides essential evidence for the mechanism of action and helps to interpret efficacy and toxicity data. Dasatinib, a potent multi-kinase inhibitor targeting BCR-ABL and SRC family kinases, is a cornerstone therapy for chronic myeloid leukemia (CML).[1][2] Upon administration, Dasatinib is extensively metabolized, primarily by the CYP3A4 enzyme, into several metabolites.[3][4] Among these, Hydroxymethyl Dasatinib (designated as metabolites M20 and M24) is a significant circulating metabolite.[3][5] While preclinical data suggest that these metabolites may not contribute significantly to the overall in vivo activity, comprehensively validating their specific target engagement profiles is crucial for a complete understanding of the drug's pharmacology.[6]
This guide provides an objective comparison of key experimental methodologies for validating and quantifying the target engagement of this compound in cells. It offers detailed protocols, illustrative data, and workflow diagrams to assist researchers in selecting and implementing the most appropriate assays.
Key Methodologies for Target Engagement Validation
Three primary methods are widely employed to confirm and quantify the interaction between a kinase inhibitor and its cellular targets: Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Phospho-protein Analysis. Each offers unique advantages and provides complementary information.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical method that assesses target engagement in a label-free manner within intact cells or cell lysates.[7][8] The core principle is that when a ligand (e.g., this compound) binds to its target protein, it confers thermal stability. This stabilization prevents the protein from denaturing and aggregating at elevated temperatures.[8] By heating cell samples across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in drug-treated cells compared to vehicle-treated cells is direct evidence of target engagement.[9]
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment: Plate cells (e.g., K-562 human CML line) and grow to ~80% confluency. Treat cells with the desired concentrations of this compound, Dasatinib (as a positive control), and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.
-
Harvesting and Resuspension: Harvest cells by trypsinization or scraping, wash with PBS, and pellet by centrifugation. Resuspend the cell pellet in PBS supplemented with protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[10]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize protein amounts, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target kinase (e.g., p38α, MEK1). Use a secondary antibody for detection and quantify band intensities.
-
Data Analysis: Plot the relative band intensity (normalized to the lowest temperature point) against the temperature for each treatment condition to generate melting curves and determine the melting temperature (Tm).
Data Presentation: Illustrative CETSA Results
The following table presents hypothetical, yet plausible, data for the thermal stabilization of the MEK1 kinase, a known off-target of Dasatinib, upon treatment with Dasatinib and this compound.
| Compound | Concentration (µM) | Target Protein | Cell Line | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 0.1% | MEK1 | HeLa | 54.4°C | N/A |
| Dasatinib | 10 | MEK1 | HeLa | 58.6°C | +4.2°C[11] |
| This compound | 10 | MEK1 | HeLa | 55.1°C | +0.7°C |
Note: Data for Dasatinib is based on published findings for the MEK1 inhibitor Selumetinib, as Dasatinib also engages MEK1.[11] Data for this compound is illustrative to demonstrate the comparative nature of the assay.
Workflow Visualization
Activity-Based Protein Profiling (ABPP)
Principle: ABPP is a chemical proteomics strategy used to profile the functional state of enzymes in complex proteomes.[12][13] For kinase inhibitors, a competitive ABPP approach is often used. This involves treating cells or lysates with the inhibitor of interest (this compound) before introducing a broad-spectrum, active-site-directed chemical probe (e.g., a desthiobiotin-ATP probe).[14] If this compound is engaged with a particular kinase, it will block the binding of the ATP probe. After probe labeling, probe-bound proteins are enriched (e.g., via streptavidin beads) and identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS). A reduction in the probe signal for a specific kinase in the drug-treated sample compared to the control indicates target engagement.[15]
Experimental Protocol: Competitive ABPP
-
Cell Culture and Lysis: Grow and harvest cells as described for CETSA. Lyse the cells in a suitable buffer to create a native cell lysate.
-
Competitive Inhibition: Pre-incubate cell lysates with vehicle control (DMSO) or varying concentrations of this compound for 1 hour at 4°C.
-
Probe Labeling: Add a desthiobiotin-ATP probe to the lysates and incubate for a defined period (e.g., 30 minutes) to allow covalent labeling of active kinase ATP-binding sites.
-
Enrichment: Capture probe-labeled proteins by incubating the lysate with streptavidin-agarose beads. Wash the beads extensively to remove non-labeled proteins.
-
On-Bead Digestion: Digest the enriched proteins into peptides using trypsin directly on the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution LC-MS/MS to identify and quantify the proteins that were labeled by the probe.
-
Data Analysis: Compare the spectral counts or peptide intensities for each identified kinase between the drug-treated and vehicle-treated samples. A significant reduction (>50%) in signal is typically considered a target.[12]
Data Presentation: Illustrative ABPP Results
This table shows potential targets for Dasatinib in a gastric cancer cell line and illustrates how data for this compound would be compared.
| Target Kinase | Cellular Location | Dasatinib % Inhibition | This compound % Inhibition | Target Status |
| ABL1 | Cytoplasm/Nucleus | 95% | 78% | Validated Target |
| SRC | Cell Membrane | 92% | 75% | Validated Target |
| LCK | Cell Membrane | 88% | 65% | Validated Target |
| EPHA2 | Cell Membrane | 75% | 30% | Weaker Engagement |
| p90RSK (RPS6KA1) | Cytoplasm/Nucleus | 60% | 15% | Off-Target |
| CDK2 | Nucleus | 15% | 5% | Not a Target |
Note: Dasatinib data is representative of published findings.[12][14] Data for this compound is illustrative.
Workflow Visualization
Phospho-protein Analysis
Principle: This method provides an indirect but functionally crucial measure of target engagement. Since Dasatinib and its metabolites are kinase inhibitors, their binding to a target kinase should inhibit its enzymatic activity. This can be measured by quantifying the phosphorylation status of the kinase itself (autophosphorylation) or its known downstream substrates. A reduction in the phosphorylation signal in drug-treated cells indicates that the kinase has been successfully engaged and inhibited. This can be assessed by Western Blot for specific targets or by phospho-flow cytometry for single-cell analysis.[16][17]
Experimental Protocol: Western Blot for Phospho-SRC
-
Cell Culture and Treatment: Seed cells and treat with this compound, Dasatinib, and vehicle control as previously described. Treatment times can be short (e.g., 30-60 minutes).
-
Lysis: Wash cells with cold PBS and lyse directly in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine and normalize protein concentrations for all lysate samples.
-
Western Blot: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe one membrane with an antibody specific for the phosphorylated form of the target (e.g., anti-Phospho-SRC Tyr416). Probe a parallel membrane with an antibody for the total protein (e.g., anti-Total-SRC) to serve as a loading control.
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities and express the results as a ratio of phosphorylated protein to total protein.
Data Presentation: Illustrative Phospho-protein Results
| Compound | Concentration (nM) | Cell Line | p-SRC (Tyr416) / Total SRC Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | - | CML CD34+ | 1.00 |
| Dasatinib | 10 | CML CD34+ | 0.15 |
| Dasatinib | 150 | CML CD34+ | <0.05 |
| This compound | 10 | CML CD34+ | 0.65 |
| This compound | 150 | CML CD34+ | 0.25 |
Note: Dasatinib data is representative of published findings showing potent suppression of P-Src.[18] Data for this compound is illustrative to show a hypothetical lower potency.
Signaling Pathway Visualization
The diagram below illustrates the core signaling pathway inhibited by Dasatinib and its metabolites. Engagement of BCR-ABL and SRC Family Kinases (SFKs) blocks downstream cascades like the PI3K/AKT and RAS/MEK/ERK pathways, which are critical for cell proliferation and survival.[18][19]
Comparative Summary of Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) | Phospho-protein Analysis |
| Principle | Ligand-induced thermal stabilization | Competitive binding with an active-site probe | Measures downstream functional enzymatic output |
| Evidence Type | Direct (Biophysical Binding) | Direct (Binding to Active Site) | Indirect (Functional Consequence) |
| Label-Free | Yes (for endogenous protein) | No (requires chemical probe) | Yes (for endogenous protein) |
| Proteome Coverage | Target-specific (WB) or Proteome-wide (MS) | Proteome-wide (MS) | Target-specific |
| Throughput | Low (WB) to High (HT-CETSA) | Medium to High | Medium (WB) to High (Flow Cytometry) |
| Key Advantage | Confirms direct binding to endogenous proteins in their native cellular state. | Provides a broad, unbiased profile of functionally active targets. | Confirms functional inhibition of the target kinase in a physiological context. |
| Key Limitation | Some proteins may not show a thermal shift; MS-based readout is complex. | Relies on the availability and specificity of the chemical probe. | Indirect; effects could be due to inhibition of an upstream kinase. |
Validating the target engagement of this compound requires a rigorous, multi-faceted approach. The Cellular Thermal Shift Assay (CETSA) offers definitive, label-free evidence of direct binding within the cell. Activity-Based Protein Profiling (ABPP) provides an unbiased, proteome-wide view of the kinases that are functionally inhibited. Finally, Phospho-protein Analysis confirms that target binding translates into the intended functional outcome of kinase inhibition. By employing at least two of these complementary methods, researchers can build a robust and comprehensive target engagement profile for this compound, enabling a deeper understanding of its cellular mechanism of action and its potential contribution to the overall therapeutic effect of Dasatinib.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer [frontiersin.org]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Hydroxymethyl Dasatinib and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Hydroxymethyl Dasatinib, a primary metabolite of the potent kinase inhibitor Dasatinib, alongside its parent drug and other notable kinase inhibitors. The information presented herein is supported by experimental data to offer an objective performance comparison, aiding in research and development efforts within the field of oncology and kinase inhibitor drug discovery.
Introduction to Dasatinib and its Metabolites
Dasatinib is a powerful, orally administered small-molecule inhibitor targeting multiple tyrosine kinases. It is a second-generation tyrosine kinase inhibitor (TKI) indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to other therapies like imatinib.[1] Dasatinib's mechanism of action involves the inhibition of several key kinases, primarily BCR-ABL and the SRC family of kinases (SRC, LCK, HCK, YES, FYN).[2]
Upon administration, Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[3][4] This metabolism results in several oxidative metabolites, including N-dealkylation (M4), N-oxidation (M5), carboxylic acid formation (M6), and hydroxylation (M20 and M24).[3][4] The hydroxylated metabolites, M20 and M24, are collectively referred to as this compound. While these metabolites are present in significant amounts in human plasma, their contribution to the overall pharmacological activity of Dasatinib is a subject of interest.[3][5] This guide focuses on comparing the known activity of this compound with its parent compound and other prominent kinase inhibitors.
Comparative Kinase Inhibition Profile
The following tables summarize the available quantitative data on the inhibitory activity of Dasatinib, its active metabolite M4, and other kinase inhibitors against a panel of key kinases. The data for this compound (M20 and M24) is primarily qualitative, indicating a significantly lower potency compared to the parent drug.
Table 1: Comparative IC50 Values of Dasatinib and Other Kinase Inhibitors against Key Kinases
| Kinase Target | Dasatinib IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Bosutinib IC50 (nM) |
| BCR-ABL | <1 - 3.0[6] | 25 - 780 | <30 | 20 - 100 |
| SRC | 0.5 - 1.1[6] | >10,000 | >10,000 | 1.2 |
| LCK | 0.4 | >10,000 | >10,000 | 1.2 |
| YES | 0.5 | >10,000 | >10,000 | 1.0 |
| FYN | <1.0 | >10,000 | >10,000 | 1.1 |
| c-KIT | 5.0[7] | 100 - 1000 | 150 | 4 |
| PDGFRβ | 28[7] | 100 - 1000 | 60 | 30 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The values presented here are a representative range from multiple sources.
Table 2: Potency of Dasatinib Metabolites in Relation to Dasatinib
| Metabolite | Description | Potency Compared to Dasatinib |
| M4 | N-dealkylated metabolite | Equipotent to Dasatinib[3][5][8][9] |
| M20 & M24 (this compound) | Hydroxylated metabolites | Described as having "reasonable potency" but are considered to be more than 10 times less active than Dasatinib and are not expected to contribute significantly to in vivo activity.[3][9][10] |
| M5 | N-oxide metabolite | More than 10 times less active than Dasatinib.[3][8][9] |
| M6 | Carboxylic acid metabolite | More than 10 times less active than Dasatinib.[3][8][9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathways affected by Dasatinib and the general workflows for relevant experimental assays.
Signaling Pathways
Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively active in certain cancers, such as CML. The primary targets are the BCR-ABL fusion protein and SRC family kinases, which drive downstream pathways promoting cell proliferation and survival.
Experimental Workflows
The following diagrams outline the general procedures for key experiments used to characterize and compare kinase inhibitors.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general method for determining the IC50 value of a kinase inhibitor using a radiometric assay.
Materials:
-
Recombinant Kinase (e.g., ABL, SRC)
-
Kinase-specific peptide substrate
-
Test inhibitor (e.g., Dasatinib, this compound)
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Kinase Buffer
-
Recombinant kinase (at a predetermined optimal concentration)
-
Peptide substrate (at a concentration near its Km value)
-
Test inhibitor at various concentrations.
-
-
Pre-incubate the reaction mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares five times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash the P81 paper once with acetone and allow it to air dry.
-
Place the dried P81 paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Kinase Activity Assay (Western Blot)
This protocol describes a method to assess the inhibitory effect of a compound on the phosphorylation of a downstream target of a specific kinase in a cellular context. This example focuses on the inhibition of BCR-ABL activity by measuring the phosphorylation of its substrate, CrkL.
Materials:
-
Cell line expressing the target kinase (e.g., K562 cells for BCR-ABL)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., Dasatinib)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in a culture plate and allow them to adhere or grow to the desired confluency.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-4 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-CrkL) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-CrkL) and a loading control (e.g., anti-β-actin).
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.
Conclusion
Dasatinib is a highly potent multi-kinase inhibitor with significant activity against BCR-ABL and SRC family kinases. Its primary active metabolite, M4, demonstrates comparable potency to the parent drug. In contrast, the available data, although largely qualitative, consistently indicates that this compound (metabolites M20 and M24) is substantially less potent than Dasatinib and is not considered a major contributor to its overall clinical efficacy.[3][9][10] This comparative guide provides researchers and drug development professionals with a consolidated resource of the available data, detailed experimental methodologies, and visual representations of the relevant biological pathways to inform further investigation and development of novel kinase inhibitors. Further quantitative studies on the specific inhibitory profile of this compound would be beneficial to provide a more complete understanding of its pharmacological role.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase activity assays Src and CK2 [protocols.io]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. mdpi.com [mdpi.com]
- 10. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dasatinib and its Metabolite, Hydroxymethyl Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its efficacy lies in the inhibition of multiple kinases, primarily BCR-ABL and the SRC family of kinases, which are crucial drivers of these malignancies.[2][3] Upon administration, Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This process yields several metabolites, including hydroxylated forms known as Hydroxymethyl Dasatinib (specifically metabolites M20 and M24). Given that these metabolites can circulate in significant concentrations, a thorough understanding of their efficacy relative to the parent drug is critical for a complete picture of Dasatinib's pharmacological profile.
This guide provides a head-to-head comparison of the available efficacy data for Dasatinib and its hydroxymethyl metabolites, supported by experimental context and methodologies.
Efficacy Comparison
While direct, extensive head-to-head clinical trials comparing the efficacy of Dasatinib and its individual metabolites are not available, preclinical data provides significant insights into their relative potency. The primary active metabolite of Dasatinib is M4, which shows similar in vitro anti-proliferative activity to the parent drug but constitutes only about 5% of the total Dasatinib exposure (AUC).[3][4]
This compound, which encompasses metabolites M20 and M24, represents a more substantial portion of the circulating metabolites, accounting for approximately 45% and 25% of the Dasatinib AUC, respectively.[3] Despite their significant presence, in vitro studies have indicated that these hydroxylated metabolites possess significantly lower pharmacological activity compared to Dasatinib.
A key study on the metabolism and disposition of Dasatinib concluded that based on their cell-based IC50 values for Src and Bcr-Abl kinase inhibition, the metabolites, including M20 and M24, are not expected to contribute significantly to the overall in vivo activity of Dasatinib. While one source describes their potency as "reasonable," the general consensus points to a considerably lower efficacy than the parent compound.
Table 1: Comparative Efficacy of Dasatinib and its Metabolites
| Compound | Target Kinase | IC50 (in vitro) | Relative Potency | Contribution to In Vivo Efficacy |
| Dasatinib | BCR-ABL, SRC Family Kinases | Low nanomolar range | High | Primary contributor |
| This compound (M20, M24) | BCR-ABL, SRC Family Kinases | Significantly higher than Dasatinib | Low | Not expected to be significant |
| M4 (N-dealkylated) | BCR-ABL, SRC Family Kinases | Similar to Dasatinib | High | Minor contributor due to low exposure |
Note: Specific IC50 values for this compound (M20 and M24) are not publicly available in the reviewed literature, but are reported to be substantially higher than that of Dasatinib.
Signaling Pathways and Mechanism of Action
Dasatinib exerts its therapeutic effect by targeting key signaling pathways that are constitutively activated in CML and Ph+ ALL. By binding to the ATP-binding site of the BCR-ABL kinase, Dasatinib blocks its activity, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.[2] Additionally, its inhibition of SRC family kinases interferes with other cellular processes such as migration and invasion.
Below is a diagram illustrating the primary signaling pathway inhibited by Dasatinib.
Caption: Dasatinib's primary mechanism of action.
Experimental Protocols
The determination of the efficacy of tyrosine kinase inhibitors like Dasatinib and its metabolites relies on a variety of in vitro and in vivo experimental protocols.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of a compound against a specific kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human BCR-ABL or SRC kinase is purified. A specific peptide substrate for the kinase is synthesized or purified.
-
Reaction Setup: The kinase, substrate, and ATP (often radiolabeled with ³²P or ³³P) are incubated in a reaction buffer.
-
Inhibitor Addition: The test compounds (Dasatinib or its metabolites) are added at various concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the phosphorylated peptide on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like ELISA with phospho-specific antibodies or fluorescence-based assays can be used.
-
IC50 Determination: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Proliferation Assays
Objective: To assess the effect of a compound on the growth and viability of cancer cell lines.
Methodology:
-
Cell Culture: Human CML or ALL cell lines (e.g., K562, Ba/F3 expressing BCR-ABL) are cultured in appropriate media.
-
Seeding: Cells are seeded into multi-well plates at a specific density.
-
Compound Treatment: Dasatinib or its metabolites are added to the wells at a range of concentrations.
-
Incubation: Cells are incubated for a period of 24 to 72 hours.
-
Viability Assessment: Cell viability is measured using various methods:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells, which correlates with cell number.
-
Trypan Blue Exclusion: Live cells with intact membranes exclude the dye, while dead cells do not.
-
ATP-based Luminescence Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
GI50/IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is determined.
Caption: Experimental workflow for efficacy and pharmacokinetic assessment.
Conclusion
References
Validating the Gatekeeper: A Guide to Orthogonal Methods for Confirming Hydroxymethyl Dasatinib's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein and the SRC family of kinases, key drivers of malignant cell proliferation and survival.[4][5][6][7][8] Hydroxymethyl dasatinib is a principal active metabolite of dasatinib. Validating that this metabolite retains the intended mechanism of action and assessing its off-target effects are critical steps in drug development.
The Core Mechanism: Targeting BCR-ABL and Src Kinase Pathways
Dasatinib and its metabolites function by binding to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction pathways that promote cell growth and survival.[9] A defining feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase, contributing to its high potency and efficacy against many imatinib-resistant mutations.[8]
Caption: Simplified signaling pathways of BCR-ABL and Src kinases inhibited by this compound.
Biophysical Methods: Probing Direct Target Engagement
Biophysical assays provide direct, quantitative evidence of the interaction between a compound and its protein target. These methods are crucial for confirming direct binding and determining the affinity and kinetics of the interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular environment.[10][11][12][13][14] It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., K-562, a CML cell line) to a density of approximately 1-2 x 10^6 cells/mL. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.[15]
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., BCR-ABL, Src) in the soluble fraction by Western blot or other quantitative proteomics methods like mass spectrometry.[13]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
References
- 1. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New dosing schedules of dasatinib for CML and adverse event management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Analysis of Dasatinib and its Analogs in Cross-Reactivity Profiling
For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a small molecule inhibitor is paramount. This guide provides a comparative analysis of the well-established multi-kinase inhibitor Dasatinib and its analogs, offering insights into how structural modifications can influence potency and off-target effects. While specific experimental data for Hydroxymethyl Dasatinib is not extensively available in the public domain, this guide will focus on the broader context of Dasatinib and its derivatives to inform on potential cross-reactivity.
Dasatinib is a potent inhibitor of the BCR-ABL kinase, the driving oncogene in Chronic Myeloid Leukemia (CML), and is also a strong inhibitor of SRC family kinases.[1][2] However, its therapeutic efficacy is accompanied by a broad off-target profile, which can lead to unforeseen side effects but also presents opportunities for drug repurposing. This guide delves into the kinase inhibition profiles of Dasatinib and its analogs, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the critical evaluation of these compounds.
Kinase Inhibition Profile: A Comparative Look
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib and a selection of its analogs against a panel of key kinases. This data, compiled from various studies, highlights the varying degrees of potency and selectivity achieved through chemical modifications of the parent Dasatinib molecule.
| Compound | Target Kinase | IC50 (nM) |
| Dasatinib | c-Abl | <0.78 - 9 |
| c-Src | <0.37 - 0.5 | |
| Lck | Low Picomolar | |
| Btk | 5 | |
| Tec | 297 | |
| Csk | 7 | |
| Dasatinib-L-arginine derivative (Das-R) | c-Abl | <0.45 |
| c-Src | <0.25 | |
| Csk | 4.4 | |
| Dasatinib-C10 fatty acid conjugate (Das-C10) | c-Src | 35 |
| Csk | 3200 |
Note: IC50 values can vary between different assay formats and experimental conditions.
Deciphering the Data: Experimental Protocols
The determination of kinase inhibition profiles is a critical step in drug discovery. The following provides a generalized protocol for a typical in vitro kinase inhibition assay, based on methodologies cited in the literature.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a common method for determining the IC50 value of a compound against a specific kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in a suitable solvent, typically DMSO, to create a range of concentrations.
-
Kinase Reaction Mixture: A reaction buffer containing the purified kinase, a specific substrate (peptide or protein), and any necessary co-factors is prepared.
-
Incubation: The diluted compound is pre-incubated with the kinase reaction mixture for a defined period to allow for binding to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP). The concentration of ATP is often kept near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Reaction Termination: After a specific incubation time, the reaction is stopped, typically by the addition of a solution that denatures the enzyme or chelates divalent cations required for enzyme activity.
-
Detection: The level of substrate phosphorylation is quantified. Common detection methods include radiometric assays (measuring the incorporation of radiolabeled phosphate), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing the Impact: Key Signaling Pathways
Dasatinib and its analogs exert their effects by inhibiting key kinases involved in critical cellular signaling pathways. Understanding these pathways is essential for predicting the biological consequences of kinase inhibition.
BCR-ABL Signaling Pathway in CML
The fusion protein BCR-ABL possesses constitutively active tyrosine kinase activity, driving the proliferation and survival of leukemia cells in CML. Dasatinib potently inhibits this activity.
Caption: Inhibition of the BCR-ABL signaling cascade by Dasatinib.
SRC Family Kinase (SFK) Signaling Pathway
SRC family kinases are involved in a multitude of cellular processes, including cell growth, differentiation, and migration. Their dysregulation is implicated in various cancers.
Caption: Overview of SRC family kinase signaling and its inhibition.
References
Reproducibility of published data on Hydroxymethyl Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitor Dasatinib and its primary metabolite, Hydroxymethyl Dasatinib. The information presented is based on publicly available data to assist researchers in understanding their relative properties and potential contributions to therapeutic and off-target effects.
Introduction
Dasatinib is a potent, orally available small molecule inhibitor of multiple tyrosine kinases, most notably BCR-ABL and the SRC family of kinases. It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). In humans, Dasatinib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4. One of the main phase I metabolites is this compound, also known as M24, which is formed through the hydroxylation of the methyl group on the chloromethylphenyl ring. Understanding the biological activity and pharmacokinetic profile of this metabolite is crucial for a comprehensive assessment of Dasatinib's overall efficacy and safety.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for Dasatinib and its metabolite, this compound.
Table 1: In Vitro Potency Against Key Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | Bcr-Abl | <1.0 | [1] |
| Dasatinib | Src | 0.5 | [1] |
| This compound (M24) | Bcr-Abl | Not explicitly quantified, but suggested to be less potent than Dasatinib | [2] |
| This compound (M24) | Src | Not explicitly quantified, but suggested to be less potent than Dasatinib | [2] |
Note: While a specific IC50 value for this compound (M24) is not available in the cited literature, the study by Christopher et al. (2008) concluded that M24 and other metabolites are not expected to contribute significantly to the in vivo pharmacological activity of Dasatinib, implying a lower potency.[2]
Table 2: Comparative Pharmacokinetic Parameters in Humans (Following Oral Administration of Dasatinib)
| Parameter | Dasatinib | This compound (M24) | Reference |
| Primary Metabolizing Enzyme | CYP3A4 | (Formed from Dasatinib by CYP3A4) | [3] |
| Contribution to Total Radioactivity in Plasma (at 2h post-dose) | ~25% | Contributes to the remaining percentage along with other metabolites | [2] |
| In Vivo Activity Contribution | Major | Not expected to be significant | [2] |
Experimental Protocols
Reproducibility of scientific findings is paramount. Below are detailed methodologies for key experiments related to the evaluation of Dasatinib and the generation of its metabolites.
Protocol 1: In Vitro Metabolism of Dasatinib in Human Liver Microsomes
This protocol is adapted from methodologies described for studying the metabolism of Dasatinib.[4]
Objective: To generate and identify metabolites of Dasatinib, including this compound (M24), using human liver microsomes.
Materials:
-
Dasatinib
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of Dasatinib in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver microsomes (final concentration, e.g., 1 mg/mL) and the NADPH regenerating system in 0.1 M potassium phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the Dasatinib stock solution to the pre-incubated mixture to achieve the desired final concentration (e.g., 10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibition of enzymatic activity.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of Dasatinib and its metabolites, including this compound (M24), using a validated LC-MS/MS method.
Protocol 2: General Kinase Inhibition Assay (Illustrative)
This is a generalized protocol for assessing the inhibitory activity of compounds like Dasatinib and this compound against a target kinase. Specific conditions will vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific tyrosine kinase.
Materials:
-
Recombinant purified target kinase (e.g., Bcr-Abl, Src)
-
Specific peptide substrate for the kinase
-
ATP (adenosine triphosphate)
-
Test compounds (Dasatinib and this compound) at various concentrations
-
Assay buffer (containing appropriate salts, DTT, and cofactors like MgCl2)
-
Detection reagent (e.g., 32P-ATP for radiometric assays, or a phosphospecific antibody for ELISA-based assays)
-
96-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds (Dasatinib and this compound) in the assay buffer.
-
In the wells of a 96-well plate, add the kinase, the peptide substrate, and the test compound dilutions. Include control wells with no inhibitor (vehicle control) and wells with no kinase (background control).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).
-
Quantify the amount of phosphorylated substrate in each well using the chosen detection method.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate key concepts related to Dasatinib's metabolism and mechanism of action.
Dasatinib Metabolism Pathway
Dasatinib Signaling Inhibition
Comparative Evaluation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dasatinib Efficacy in Sensitive vs. Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Dasatinib, a multi-targeted kinase inhibitor, in sensitive versus resistant cancer cell lines. The information is supported by experimental data and detailed methodologies to assist in research and development. While the prompt specified "Hydroxymethyl Dasatinib," the available scientific literature predominantly focuses on its parent compound, Dasatinib. Therefore, this guide will center on Dasatinib, which is crucial for understanding the activity of its metabolites.
Dasatinib is a potent inhibitor of the BCR-ABL kinase and the Src family of kinases, and it is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] However, the emergence of resistance is a significant clinical challenge.[3][4] This guide explores the differential effects of Dasatinib on cell lines that are sensitive to its cytotoxic effects and those that have developed resistance.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A lower IC50 value indicates greater sensitivity of the cell line to the drug.[5][6] The following tables summarize the IC50 values of Dasatinib in various sensitive and resistant cancer cell lines as reported in the literature.
Table 1: Dasatinib IC50 Values in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Status | Dasatinib IC50 | Reference |
| K562 | CML | Sensitive | 1 nM | [7] |
| K562 BMS-R | CML | Resistant | 25 µM | [7] |
| TF-1 BCR/ABL | CML | Sensitive | 0.75 nM | [7] |
| TF-1 BCR/ABL BMS-R | CML | Resistant | 15 µM | [7] |
Table 2: Dasatinib IC50 Values in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Status | Dasatinib IC50 | Reference |
| Lox-IMVI | Melanoma | Sensitive | 35.4 nM | [8] |
| Sk-Mel-28 | Melanoma | Resistant | > 1 µM | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Sensitive | 40 nM | [9] |
| 231-DasB | Triple-Negative Breast Cancer | Resistant | > 5 µM | [9] |
| HCC827 | NSCLC | Sensitive | 26 nM | [10] |
| A549 | NSCLC | Resistant | 1.87 µM | [10] |
Mechanisms of Dasatinib Resistance
Resistance to Dasatinib can be broadly categorized into BCR-ABL-dependent and BCR-ABL-independent mechanisms.[4]
-
BCR-ABL Dependent Resistance: The most common mechanism is the acquisition of point mutations in the BCR-ABL kinase domain, with the T315I mutation being a notable example that confers resistance to Dasatinib.[11]
-
BCR-ABL Independent Resistance: This involves the activation of alternative signaling pathways that bypass the need for BCR-ABL signaling for cell survival and proliferation. These can include the activation of other kinases like Src family kinases (e.g., LYN), or activation of pathways such as PI3K/AKT/mTOR and MAPK/ERK.[3][4][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to evaluate the efficacy of Dasatinib.
1. Cell Viability Assay (MTS/XTT Assay)
This assay is used to determine the IC50 values of Dasatinib by measuring the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Dasatinib (e.g., 0.001 to 10 µM) for a specified period (e.g., 48-72 hours).[12][14]
-
Reagent Incubation: Add a metabolic reagent such as MTS or XTT to each well and incubate for 1-4 hours at 37°C.[12][13]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value using software like GraphPad Prism.[12]
2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay quantifies the percentage of apoptotic and necrotic cells following Dasatinib treatment.[15][16]
-
Cell Treatment: Treat cells with Dasatinib at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.[15][17]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15-20 minutes at room temperature.[17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
3. Protein Expression Analysis (Western Blotting)
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by Dasatinib.[18][19]
-
Protein Extraction: Lyse Dasatinib-treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate the protein lysates (20-30 µg) on an SDS-PAGE gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Src, total Src, p-CrkL, total CrkL, β-actin) overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
Visualizations
Experimental Workflow for Comparing Dasatinib Efficacy
Caption: A generalized workflow for comparing the efficacy of Dasatinib in sensitive and resistant cell lines.
BCR-ABL Independent Dasatinib Resistance Pathway
References
- 1. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Validate User [ashpublications.org]
- 12. Cell viability assay [bio-protocol.org]
- 13. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 19. blog.championsoncology.com [blog.championsoncology.com]
- 20. origene.com [origene.com]
- 21. addgene.org [addgene.org]
In-Vivo Validation of Dasatinib's Anti-Tumor Activity: A Comparative Analysis
While direct in-vivo validation of the anti-tumor activity of Hydroxymethyl Dasatinib, a metabolite of Dasatinib, is not extensively documented in publicly available research, a wealth of data exists for the parent compound, Dasatinib. This guide provides a comparative analysis of Dasatinib's in-vivo anti-tumor efficacy against other established agents, supported by experimental data and detailed protocols.
Dasatinib, a potent oral dual Src/Abl kinase inhibitor, has demonstrated significant anti-tumor effects across a range of cancers.[1] It is metabolized in the liver into several metabolites, including this compound (M24).[2][3] However, current research suggests that these metabolites are not expected to contribute significantly to the in-vivo pharmacological activity.[4] Therefore, this guide will focus on the in-vivo performance of Dasatinib in comparison to other anti-tumor agents.
Comparative Anti-Tumor Efficacy of Dasatinib
Dasatinib has been evaluated in various preclinical models, demonstrating its potency in inhibiting tumor growth and inducing apoptosis.[1][5] Its efficacy has been compared to other tyrosine kinase inhibitors, such as imatinib, and in combination with chemotherapeutic agents like paclitaxel.
Dasatinib vs. Imatinib in Chronic Myeloid Leukemia (CML)
In a preclinical intracranial CML model using K562-pLUC#2 cells, Dasatinib demonstrated superior tumor growth inhibition compared to imatinib.[6] A retrospective study on newly diagnosed CML patients also found that Dasatinib treatment led to higher rates of major molecular response (MMR) and deep molecular response (DMR) with a shorter time to achieve these responses compared to imatinib.[7]
| Metric | Dasatinib | Imatinib | Reference |
| Major Molecular Response (MMR) Rate | 79% | 65% | [7] |
| Median Time to MMR | 11.9 months | 14.7 months | [7] |
| Deep Molecular Response (DMR) Rate | 44% | 25% | [7] |
| Median Time to DMR | 30.3 months | 66.1 months | [7] |
Dasatinib in Combination with Paclitaxel in Ovarian Cancer
In a murine xenograft model of ovarian cancer, the combination of Dasatinib and paclitaxel resulted in a significantly higher tumor growth inhibitory rate compared to paclitaxel alone.[8]
| Treatment Group | Tumor Growth Inhibitory Rate (A2780 cells) | Tumor Growth Inhibitory Rate (HO8910 cells) | Reference |
| Dasatinib alone | 43.2% | 34.0% | [8] |
| Dasatinib + Paclitaxel | 76.7% | 58.5% | [8] |
Experimental Protocols
In-Vivo Xenograft Model for Laryngeal Squamous Cell Carcinoma
-
Animal Model: Nude mice.
-
Cell Line: Hep-2 human laryngeal cancer cells.
-
Procedure: Hep-2 cells were injected subcutaneously into the mice.
-
Treatment: Once tumors were established, mice were treated with Dasatinib, DDP (cisplatin), or a combination of both.
-
Assessment: Tumor burden was measured to evaluate the therapeutic efficacy.[1]
Intracranial CML Model
-
Animal Model: Not specified in the abstract.
-
Cell Line: K562-pLUC#2 chronic myeloid leukemia cells.
-
Procedure: Tumor cells were implanted intracranially.
-
Treatment: Treatment with Dasatinib or imatinib was initiated on day 6 after tumor cell implantation.
-
Assessment: Tumor growth was monitored using bioluminescence imaging (BLI).[6]
Ovarian Cancer Murine Xenograft Model
-
Animal Model: Nude mice.
-
Cell Lines: A2780 and HO8910 ovarian cancer cells.
-
Procedure: Cells were injected to establish tumors.
-
Treatment: Mice were treated with Dasatinib, paclitaxel, or a combination of both.
-
Assessment: Tumor growth was measured to determine the anti-tumor effect.[8]
Signaling Pathways and Mechanism of Action
Dasatinib primarily functions as a potent inhibitor of the Src family of kinases and the Abl kinase.[1] The anti-tumor effects of Dasatinib are attributed to the induction of cell cycle arrest and apoptosis.[1] In laryngeal cancer cells, Dasatinib was found to suppress the phosphorylation of Src, leading to apoptosis through both mitochondria-dependent and death receptor-dependent pathways.[1] In lung cancer models, Dasatinib's anti-tumor activity was mediated by targeting LIMK1.[9]
Caption: Simplified signaling pathway inhibited by Dasatinib.
Caption: General workflow for in-vivo anti-tumor studies.
References
- 1. Antitumor effects of Dasatinib on laryngeal squamous cell carcinoma in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Real-World Effectiveness of Dasatinib Versus Imatinib in Newly Diagnosed Patients With Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Hydroxymethyl Dasatinib against current standard-of-care treatments
A Comparative Guide to Hydroxymethyl Dasatinib and Standard-of-Care Treatments for CML and Ph+ ALL
Introduction
This guide provides a comparative analysis of this compound in the context of current standard-of-care treatments for Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). It is important to clarify from the outset that this compound is a primary active metabolite of Dasatinib, the therapeutic agent.[1][2] Dasatinib is extensively metabolized in humans, primarily by the cytochrome P450 enzyme CYP3A4, to form this compound and other metabolites.[1][3][4] However, studies on the metabolism and disposition of Dasatinib have suggested that its metabolites, including this compound, are not expected to contribute significantly to the overall in vivo pharmacological activity.[2]
Therefore, this guide will focus on benchmarking the parent drug, Dasatinib , against current standard-of-care treatments for its approved indications. Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the management of CML and Ph+ ALL.[5][6][7]
Mechanism of Action and Metabolism of Dasatinib
Dasatinib functions as a multi-targeted inhibitor of several key tyrosine kinases. In CML and Ph+ ALL, the hallmark is the presence of the Philadelphia chromosome, which results in the formation of the BCR-ABL fusion protein.[5][8] This abnormal protein has constitutively active tyrosine kinase activity, driving uncontrolled proliferation of leukemia cells.[5][8] Dasatinib potently inhibits the BCR-ABL kinase, as well as the SRC family of kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ.[5][6] By binding to the ATP-binding site of these kinases, Dasatinib blocks their activity, thereby inhibiting downstream signaling pathways and inducing apoptosis in cancer cells.[5] Notably, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its high potency and its ability to overcome resistance to first-generation TKIs like Imatinib.[6][8]
Figure 1: Simplified signaling pathway of BCR-ABL and inhibition by Dasatinib.
Upon oral administration, Dasatinib is metabolized primarily in the liver. The major enzyme responsible for its metabolism is CYP3A4, which catalyzes the formation of several metabolites, including this compound.
Figure 2: Metabolic pathway of Dasatinib leading to this compound.
Benchmarking Dasatinib Against Standard-of-Care Treatments
Chronic Myeloid Leukemia (CML)
For patients with newly diagnosed chronic phase CML (CML-CP), the standard of care is treatment with a tyrosine kinase inhibitor.[9][10][11] The most common first-line options include Imatinib, Dasatinib, and Nilotinib.[9]
Dasatinib vs. Imatinib
The DASISION (Dasatinib Versus Imatinib Study in Treatment-Naïve CML Patients) trial was a pivotal phase 3 study that compared the efficacy and safety of Dasatinib with Imatinib in newly diagnosed CML-CP patients.[12][13][14] The results demonstrated that Dasatinib led to faster and deeper molecular responses compared to Imatinib.[13]
| Efficacy Endpoint | Dasatinib (100 mg once daily) | Imatinib (400 mg once daily) | p-value | Reference(s) |
| Confirmed CCyR by 12 Months | 77% | 66% | 0.007 | [15] |
| MMR by 24 Months | 64% | 46% | <0.0001 | [12] |
| Cumulative MMR by 5 Years | 76% | 64% | 0.0022 | [13] |
| Cumulative MR4.5 by 5 Years | 42% | 33% | 0.0251 | [13] |
| Transformation to AP/BP | 2.3% (by 24 months) | 5.0% (by 24 months) | - | [12] |
CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response; MR4.5: Molecular response with a 4.5-log reduction in BCR-ABL1 transcripts; AP/BP: Accelerated Phase/Blast Phase.
Dasatinib vs. Nilotinib
While no large-scale, head-to-head randomized controlled trials have directly compared Dasatinib and Nilotinib as first-line therapy, a propensity score-matched analysis of two parallel phase 2 trials suggested that both drugs offer similar response rates and survival outcomes in newly diagnosed CML-CP patients.[16][17] A randomized phase 3 study (JALSG CML212) also found no significant difference in achieving deep molecular response between the two agents.[18][19]
| Efficacy Endpoint | Dasatinib (100 mg once daily) | Nilotinib (300 mg twice daily) | p-value | Reference(s) |
| BCR-ABL1/ABL1 <10% at 3 Months | 93% | 94% | 0.25 | [17] |
| MMR at 12 Months | 77% | 85% | 0.13 | [17] |
| Cumulative MR4.5 by 18 Months | 30.8% | 32.6% | 0.66 | [18][19] |
| 3-Year Overall Survival | 99% | 93% | 0.95 | [17] |
Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)
The standard of care for adults with Ph+ ALL is the combination of a TKI with chemotherapy.[20][21][22] The goal is to achieve a deep molecular remission, which is a strong predictor of long-term survival.[20] Dasatinib, in combination with chemotherapy, has shown high rates of complete remission. Second and third-generation TKIs like Dasatinib are often recommended over Imatinib due to their higher potency and ability to induce deeper responses.[20][21] Following initial therapy, allogeneic hematopoietic stem cell transplantation (alloHSCT) is often considered.[20][23]
Experimental Protocols
The methodologies for the clinical trials cited in this guide are extensive. Below is a generalized workflow for a typical phase 3 randomized controlled trial comparing two TKIs in CML, based on the design of studies like the DASISION trial.
References
- 1. ClinPGx [clinpgx.org]
- 2. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 5. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. proteopedia.org [proteopedia.org]
- 9. Treating CML by Phase | American Cancer Society [cancer.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. bloodcancerunited.org [bloodcancerunited.org]
- 12. Dasatinib or imatinib in newly diagnosed chronic-phase chronic myeloid leukemia: 2-year follow-up from a randomized phase 3 trial (DASISION) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. A Propensity Score Matching Analysis of Dasatinib and Nilotonib as a Frontline Therapy for Patients with Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Nilotinib vs dasatinib in achieving MR4.5 for de novo chronic myeloid leukemia: the randomized JALSG CML212 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. Treatment of Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chi.scholasticahq.com [chi.scholasticahq.com]
- 23. ashpublications.org [ashpublications.org]
A Comparative Analysis of Hydroxymethyl Dasatinib's Parent Compound, Dasatinib, Versus Control in Preclinical and Clinical Settings
This guide provides a comprehensive comparison of the pharmacological effects of Dasatinib, the parent compound of Hydroxymethyl Dasatinib, against control groups. The data presented is synthesized from a range of preclinical and clinical studies, offering insights for researchers, scientists, and drug development professionals. While the focus is on Dasatinib, it is important to note that this compound (M20 and M24) is a significant metabolite, and the in vivo effects of Dasatinib are a composite of the parent drug and its metabolites.[1][2][3][4][5]
Data Summary
The following tables summarize key quantitative data from clinical trials, comparing different dosages of Dasatinib and Dasatinib against the alternative tyrosine kinase inhibitor, Imatinib.
Table 1: Efficacy of Dasatinib in Imatinib-Resistant or -Intolerant Chronic Myeloid Leukemia (CML)
| Efficacy Endpoint | Dasatinib 100 mg once daily | Dasatinib 70 mg twice daily | Imatinib 800 mg daily |
| Chronic Phase CML | |||
| Major Cytogenetic Response | 59% | 55% | Not directly compared |
| Complete Hematologic Response | 92% | Not reported | Not directly compared |
| Advanced Phase CML & Ph+ ALL | |||
| Major Hematologic Response | 70% | Not reported | Not directly compared |
Data from Phase I and III clinical trials.[6][7]
Table 2: Molecular Response Rates for Frontline Dasatinib vs. Imatinib in CML-CP (DASISION Trial)
| Molecular Response (at 24 months) | Dasatinib 100 mg once daily | Imatinib 400 mg once daily | p-value |
| Confirmed Complete Cytogenetic Response (by 12 months) | 77% | 66% | 0.007 |
| Major Molecular Response (MMR) | 64% | 46% | <0.0001 |
| Molecular Response4.5 (MR4.5) | 17% | 8% | 0.0032 |
Data from the DASISION clinical trial.[7][8]
Table 3: Comparison of Low-Dose vs. Standard-Dose Frontline Dasatinib in CML-CP
| Outcome (at 3 years) | Dasatinib 50 mg/day | Dasatinib 100 mg/day | p-value |
| Major Molecular Response (MMR) | 92% | 84% | 0.23 |
| Molecular Response4 (MR4) | 77% | 66% | 0.04 |
| Molecular Response4.5 (MR4.5) | 77% | 62% | 0.02 |
| 4-Year Survival | |||
| Failure-Free Survival (FFS) | 89% | 77% | 0.04 |
| Event-Free Survival (EFS) | 95% | 92% | 0.06 |
| Overall Survival (OS) | 97% | 96% | 0.78 |
Data from a propensity score analysis.[9]
Table 4: Adverse Events of Note for Dasatinib
| Adverse Event (Any Grade) | Dasatinib 50 mg/day | Dasatinib 100 mg/day |
| Pleural Effusion | 5% | 21% |
Data from a propensity score analysis.[9]
Experimental Protocols
The methodologies for clinical trials involving Dasatinib generally follow a structured approach.
1. Patient Population: Studies typically enroll adult patients with Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) in chronic, accelerated, or blast phase, or Ph+ acute lymphoblastic leukemia (ALL), who are resistant or intolerant to prior therapy, including imatinib.[6][7] For frontline studies, newly diagnosed patients with CML in the chronic phase are recruited.[8][9]
2. Dosing and Administration: Dasatinib is administered orally, with or without food.[10][11] Starting doses in clinical trials have varied, including 100 mg once daily, 140 mg once daily, 50 mg twice daily, and 70 mg twice daily.[6][7] More recent studies have explored lower starting doses, such as 50 mg once daily.[9] Dose adjustments are permitted based on patient response and toxicity. For instance, in cases of neutropenia or thrombocytopenia, treatment may be interrupted and resumed at the same or a reduced dose level upon recovery.[10][11]
3. Monitoring and Efficacy Assessment: Patient monitoring includes regular complete blood counts, liver function tests, and monitoring for specific adverse events like pleural effusion.[11] Efficacy is assessed through hematologic and cytogenetic responses. Molecular response, measured by the levels of BCR-ABL1 transcripts, is a key endpoint in more recent trials.[7][8]
4. Statistical Analysis: Statistical analyses in these trials often involve comparing response rates between different treatment arms using appropriate statistical tests. Survival outcomes such as failure-free survival, event-free survival, and overall survival are also analyzed.[9]
Signaling Pathways and Experimental Workflow
Dasatinib's Mechanism of Action
Dasatinib is a potent multi-targeted tyrosine kinase inhibitor.[12][13] Its primary mechanism of action involves the inhibition of the BCR-ABL kinase, the hallmark of CML, by binding to both the active and inactive conformations of the ABL kinase domain.[14] This is a key distinction from imatinib, which primarily binds to the inactive conformation.[14]
Furthermore, Dasatinib inhibits the SRC family of kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ.[1][12][15] The inhibition of these downstream signaling pathways, such as the MAPK, AKT, and JAK-STAT pathways, disrupts cancer cell proliferation and survival.[16][17][18][19]
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking key downstream signaling pathways.
Metabolism of Dasatinib
Dasatinib is primarily metabolized in the liver by the CYP3A4 enzyme.[1][3][4] This process leads to the formation of several metabolites, including the pharmacologically active this compound (M20 and M24), N-dealkylated metabolite (M4), N-oxide (M5), and an acid metabolite (M6).[1][2][3][4][5] While M4 is equipotent to Dasatinib, it constitutes a small percentage of the overall exposure.[1] this compound (M20 and M24) represents a more significant portion of the circulating drug-related components.[4]
Caption: Dasatinib is metabolized by several enzymes, primarily CYP3A4, into various metabolites.
General Clinical Trial Workflow
The workflow for a typical clinical trial evaluating Dasatinib involves several key stages, from patient recruitment to long-term follow-up.
Caption: A generalized workflow for a randomized controlled clinical trial of Dasatinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib dose management for the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-dose dasatinib 50 mg/day versus standard-dose dasatinib 100 mg/day as frontline therapy in chronic myeloid leukemia in chronic phase: A propensity score analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 11. uhs.nhs.uk [uhs.nhs.uk]
- 12. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 13. nbinno.com [nbinno.com]
- 14. Dasatinib - Proteopedia, life in 3D [proteopedia.org]
- 15. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 16. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of dasatinib on SRC kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
